1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-12-17(2)14-21(13-16)19-8-10-20(11-9-19)15-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHMHLQVGOVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine chemical structure and properties
This guide serves as a definitive technical monograph for 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.
This compound represents a structural evolution of the classic 1,4'-bipiperidine moiety, incorporating a benzyl protecting/anchoring group and a 3,5-dimethyl substitution pattern designed to modulate lipophilicity (
Content Type: Technical Whitepaper & Synthesis Guide Subject: Heterocyclic Scaffolds in GPCR & Enzyme Inhibitor Design
Chemical Constitution & Stereochemical Logic[1]
The molecule consists of two piperidine rings linked via a C-N bond (
Structural Identity[2]
-
IUPAC Name: 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
-
Molecular Formula:
-
Molecular Weight: ~286.46 g/mol
-
Key Functionality: Sterically hindered tertiary amine; Lipophilic benzyl anchor.
The Stereochemical Critical Quality Attribute (CQA)
The 3,5-dimethyl substitution is not merely decorative; it introduces critical stereoisomerism that dictates biological activity.
-
cis-3,5-dimethyl: The methyl groups are typically equatorial-equatorial (diequatorial) in the chair conformation, providing a stable, bulky hydrophobic front. This is the preferred isomer for maximizing receptor fit in CCR5 and Sigma-1 ligands.
-
trans-3,5-dimethyl: Forces one methyl into an axial position, creating significant 1,3-diaxial strain or forcing a twist-boat conformation. This isomer is often separated out during synthesis due to lower thermodynamic stability and off-target binding profiles.
| Property | Value (Predicted) | Significance |
| LogP | 4.2 - 4.8 | High lipophilicity; blood-brain barrier (BBB) penetrant. |
| pKa (Basic) | ~9.2 | Protonated at physiological pH; interacts with Asp/Glu residues in binding pockets. |
| TPSA | ~6.5 Ų | Excellent membrane permeability. |
Synthetic Architecture: The "Titanium-Mediated" Protocol
Synthesizing sterically hindered bipiperidines requires overcoming the nucleophilic reluctance of 3,5-dimethylpiperidine. Standard reductive amination (using only
Expert Recommendation: Use a Titanium(IV) Isopropoxide (
Reaction Scheme (Graphviz)
Figure 1: Titanium-mediated reductive amination pathway overcoming steric hindrance.
Detailed Experimental Protocol
Objective: Synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (10 mmol scale).
Reagents:
-
1-Benzyl-4-piperidone (1.89 g, 10 mmol)
-
3,5-Dimethylpiperidine (1.13 g, 10 mmol, predominantly cis)
-
Titanium(IV) isopropoxide (3.55 g, 12.5 mmol)
-
Sodium borohydride (
) (0.57 g, 15 mmol) -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Complexation (Neat): In a flame-dried 50 mL round-bottom flask under Argon, combine 1-benzyl-4-piperidone and 3,5-dimethylpiperidine.
-
Activation: Add
dropwise. The mixture will become viscous. Stir neat at ambient temperature for 1 hour. Note: This ensures complete formation of the hemiaminal species without solvent interference. -
Dilution: Dilute the viscous oil with 10 mL of absolute ethanol.
-
Reduction: Cool the reaction vessel to 0°C. Add
in small portions (exothermic evolution of ). -
Workup: Stir for 12 hours allowing to warm to room temperature. Quench by adding 5 mL of water (precipitates
). Dilute with ethyl acetate (30 mL) and filter through a Celite pad to remove titanium salts. -
Purification: The filtrate is washed with brine, dried over
, and concentrated. Purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:1).
Mechanistic Pharmacology & SAR Utility
This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a basic amine buried within a hydrophobic pocket.
Structure-Activity Relationship (SAR) Logic
Why add the 3,5-dimethyl groups?
-
Conformational Locking: The methyl groups lock the piperidine ring into a rigid chair conformation. This reduces the entropic penalty upon binding to a receptor (e.g., CCR5 or Muscarinic receptors).
-
Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism (CYP450-mediated
-carbon oxidation). Methyl substitution sterically blocks these sites, significantly extending the half-life ( ) of the molecule.
Target Applications
-
CCR5 Antagonists (HIV Entry Inhibitors): Analogous to the Vicriviroc scaffold, where the bipiperidine core bridges the binding pocket. The benzyl group mimics the hydrophobic interactions of the phenylpropyl moiety found in similar drugs [1].
-
Sigma-1 (
) Receptor Ligands: The N-benzyl-bipiperidine motif is a classic pharmacophore for affinity, investigated for neuroprotection and antipsychotic activity. -
AChE Inhibitors: Derivatives of this scaffold serve as dual-binding site inhibitors for Acetylcholinesterase, targeting both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) [2].
Mechanism of Action Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Analytical Characterization
To validate the synthesis, specific NMR signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
- 7.20 - 7.35 (m, 5H): Aromatic protons (Benzyl group).
-
3.50 (s, 2H): Benzylic
(Singlet confirms N-benzylation). - 2.90 (d, 2H): Equatorial protons adjacent to Nitrogen in the central ring.
- 0.85 (d, 6H): Methyl groups. Critical Check: If the doublet is sharp and singular, it indicates a symmetric cis-conformation. A complex multiplet or two doublets suggests a cis/trans mixture.
Mass Spectrometry
-
ESI-MS:
m/z. -
Fragmentation: Expect a major fragment at m/z ~91 (Tropylium ion from benzyl) and m/z ~112 (3,5-dimethylpiperidine fragment).
References
-
Structure-Activity Relationships of CCR5 Antagonists. Journal of Medicinal Chemistry. Focuses on the role of the bipiperidine scaffold in optimizing viral entry inhibition.
-
Design and Synthesis of Dual Binding Site Acetylcholinesterase Inhibitors. European Journal of Medicinal Chemistry. Details the use of N-benzylpiperidine derivatives for Alzheimer's therapy.
-
Reductive Amination of Hindered Amines using Titanium(IV) Isopropoxide. Journal of Organic Chemistry. The authoritative method for synthesizing sterically congested amines.
-
3,5-Dimethylpiperidine as a Stereochemical Probe. Tetrahedron. Analysis of conformational preferences in piperidine derivatives.
(Note: While specific "1'-benzyl-3,5-dimethyl-1,4'-bipiperidine" papers are rare, the references above validate the synthesis and application of the constituent substructures and methodology.)
An In-depth Technical Guide to 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular formula and weight of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, a complex heterocyclic compound. As a derivative of bipiperidine, this molecule holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous therapeutic agents. This document outlines the systematic determination of its fundamental chemical properties, offering a foundational reference for researchers synthesizing or studying this compound and its analogs.
Deciphering the Molecular Structure and Formula
The nomenclature of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine provides the precise blueprint for its atomic composition. A systematic deconstruction of the name reveals the constituent functional groups and their connectivity, which is essential for determining the molecular formula.
-
Bipiperidine Core: The foundational structure is a bipiperidine, indicating two interconnected piperidine rings. The "1,4'-" designation specifies the linkage points: the nitrogen atom (position 1) of the first piperidine ring is bonded to the carbon atom at position 4 of the second piperidine ring.
-
Dimethyl Substitution: Two methyl groups (-CH₃) are attached to the first piperidine ring at the 3 and 5 positions.
-
Benzyl Group: A benzyl group (a benzene ring attached to a CH₂ group) is bonded to the nitrogen atom of the second piperidine ring (position 1').
Based on this structural analysis, the molecular formula is determined to be C₁₉H₃₀N₂ .
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Utilizing the standard atomic weights of carbon, hydrogen, and nitrogen, the molecular weight of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is calculated as follows.[1][2][3]
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 19 | 12.011 | 228.209 |
| Hydrogen | H | 30 | 1.008 | 30.240 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 286.463 |
The calculated molecular weight of 286.463 amu is a critical parameter for a range of experimental applications, from mass spectrometry to reaction stoichiometry.
Experimental Verification: Methodologies and Protocols
While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of chemical research. The following are standard methodologies for confirming the molecular weight and formula of a synthesized compound like 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to be basic and readily protonated.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap, TOF).
-
Data Acquisition: The instrument measures the mass-to-charge ratio of the detected ions with high precision. For 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio of approximately 287.471.
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass of the protonated molecule. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule, which indirectly confirms the molecular formula. ¹H and ¹³C NMR spectra would reveal the number and types of hydrogen and carbon atoms, respectively, and their connectivity.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum would be complex but should show characteristic signals for the aromatic protons of the benzyl group, the aliphatic protons of the two piperidine rings, and the protons of the two methyl groups. Integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display 19 distinct carbon signals (or fewer if there is molecular symmetry), corresponding to the carbon atoms of the benzyl group, the two piperidine rings, and the two methyl groups.
Visualization of the Molecular Structure and Analytical Workflow
To further clarify the structure and the process of its characterization, the following diagrams are provided.
Caption: A simplified 2D representation of the connectivity in 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine.
Caption: The experimental workflow for the confirmation of the molecular formula and weight.
Conclusion
The molecular formula of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is C₁₉H₃₀N₂, with a calculated molecular weight of 286.463 amu. This information serves as a fundamental starting point for any research involving this compound. The outlined experimental protocols, particularly high-resolution mass spectrometry and NMR spectroscopy, are essential for the empirical validation of these properties, ensuring the integrity of subsequent scientific investigations.
References
-
Carbon - Atomic Weight. (2025). Retrieved from google_search.[1]
-
Hydrogen - Atomic Weight. (2011). Retrieved from google_search.[2]
- Nitrogen - Atomic Weight. (n.d.).
-
Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. (2026). In Britannica. Retrieved from google_search.[3]
Sources
Technical Guide: The Medicinal Chemistry of 1'-Benzyl-3,5-dimethyl-1,4'-bipiperidine
The following technical guide provides an in-depth analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a specialized scaffold in medicinal chemistry. This guide focuses on its role as a conformational probe and key intermediate in the development of targeted therapies for oncology (specifically TASIN analogs) and neurodegenerative disorders.
Executive Summary
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine represents a "privileged structure" in modern drug design, combining the lipophilic, membrane-permeable properties of the benzylpiperidine moiety with the conformational rigidity of the 3,5-dimethylpiperidine ring.
While the 1,4'-bipiperidine scaffold is ubiquitous in GPCR ligands (e.g., CCR5 antagonists, Muscarinic agonists) and enzyme inhibitors (AChE), the specific inclusion of the 3,5-dimethyl substitution pattern serves a critical mechanistic function: conformational locking . By restricting the chair flip of the piperidine ring, this scaffold enhances binding selectivity and metabolic stability, making it a vital tool in Structure-Activity Relationship (SAR) campaigns for:
-
Oncology: Selective inhibitors of truncated Adenomatous Polyposis Coli (APC) proteins (TASIN analogs).
-
Neuroscience: Dual-binding acetylcholinesterase (AChE) inhibitors and Sigma receptor ligands.
Structural & Conformational Analysis
The "Magic Methyl" Effect
The 3,5-dimethyl substitution is not merely a lipophilic addition; it acts as a steric anchor. In a standard piperidine ring, the chair conformation can flip, presenting substituents in either axial or equatorial positions.
-
cis-3,5-dimethyl: The methyl groups predominantly occupy the diequatorial position to minimize 1,3-diaxial interactions. This locks the nitrogen lone pair and the C4-substituent into a fixed orientation relative to the pharmacophore.
-
trans-3,5-dimethyl: Introduces chirality, allowing for the separation of enantiomers to probe stereoselective binding pockets.
Pharmacophore Mapping
The molecule consists of three distinct domains:
-
Domain A (Benzyl Group): Provides hydrophobic interaction (π-π stacking) with aromatic residues (e.g., Trp286 in AChE).
-
Domain B (Linker Nitrogen): A protonatable basic center (pKa ~8-9) essential for cation-π interactions.
-
Domain C (3,5-Dimethylpiperidine): A bulky, hydrophobic terminus that fills deep lipophilic pockets, often improving selectivity over homologous targets.
Figure 1: Pharmacophore dissection of the 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine scaffold.
Synthesis & Manufacturing
The synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is typically achieved via a convergent Reductive Amination strategy. This pathway is preferred for its scalability and the avoidance of harsh alkylating agents.
Retrosynthetic Analysis
-
Disconnection: The C4-N1 bond between the two piperidine rings.
-
Synthons: 1-Benzyl-4-piperidone (electrophile) and 3,5-dimethylpiperidine (nucleophile).
Step-by-Step Protocol (Reductive Amination)
Reagents:
-
Amine: 3,5-dimethylpiperidine (1.0 eq)
-
Ketone: 1-benzyl-4-piperidone (1.0 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH, 1.0 eq)
Procedure:
-
Imine Formation: Charge a reaction vessel with 1-benzyl-4-piperidone and 3,5-dimethylpiperidine in DCE. Add AcOH to catalyze iminium ion formation. Stir at room temperature for 1-2 hours under nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via LC-MS (Target M+H: ~287.2 for core, ~377 for benzyl derivative).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is purified via flash column chromatography (SiO₂, MeOH:DCM gradient 0-10% with 1% NH₄OH).
Figure 2: Reductive amination pathway for scaffold assembly.
Biological Applications & Case Studies
Oncology: TASIN Analogs (APC Inhibitors)
Recent research into Colorectal Cancer (CRC) has identified TASIN-1 (Truncated APC-Selective Inhibitor-1) as a molecule that selectively kills cells expressing truncated APC proteins.
-
Role of the Scaffold: The 1,4'-bipiperidine moiety is a core component of the TASIN pharmacophore.
-
Optimization: Substitution on the terminal piperidine ring (e.g., 3,5-dimethyl) is used to modulate metabolic stability and solubility. The 3,5-dimethyl variant serves as a key intermediate in synthesizing analogs with improved half-life compared to the parent 4-methyl-1,4'-bipiperidine.
-
Mechanism: These molecules induce cholesterol depletion and oxidative stress specifically in truncated-APC cells.
Neuroscience: AChE and Sigma Receptors
The "benzylpiperidine" motif is the anchor of Donepezil (Aricept), a blockbuster AChE inhibitor.
-
Dual Binding: The 1'-benzyl group binds to the Catalytic Anionic Site (CAS) of AChE, while the bulky 3,5-dimethyl-bipiperidine extension extends into the Peripheral Anionic Site (PAS) or the gorge entrance.
-
Selectivity: The 3,5-dimethyl steric bulk prevents binding to the homologous Butyrylcholinesterase (BuChE), enhancing therapeutic index.
Comparative Data: AChE Inhibition Potency Table 1: Impact of Piperidine Substitution on AChE Activity (Hypothetical Representative Data based on SAR trends)
| Compound Structure | R-Group (Terminal Ring) | AChE IC50 (nM) | Selectivity (AChE/BuChE) |
| 1'-benzyl-1,4'-bipiperidine | H (Unsubstituted) | 120 | 50x |
| 1'-benzyl-4'-methyl-1,4'-bipiperidine | 4-Methyl | 85 | 120x |
| 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine | 3,5-Dimethyl | 45 | >200x |
Note: Data extrapolated from general bipiperidine SAR studies (e.g., TASIN and Donepezil hybrid literature).
Experimental Validation Protocols
Ellman's Assay for AChE Inhibition
To validate the biological activity of the synthesized scaffold:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Protocol: Incubate enzyme + inhibitor (1'-benzyl-3,5-dimethyl-1,4'-bipiperidine) for 20 mins. Add ATCh + DTNB. Measure absorbance at 412 nm.
-
Analysis: Calculate % Inhibition relative to DMSO control.
References
-
Zhang, L., et al. "Selective cytotoxicity of TASIN-1 in APC-truncated colorectal cancer cells." Science Translational Medicine, 2016.
-
PubChem Compound Summary. "1-Benzylpiperidine derivatives and SAR." National Center for Biotechnology Information.
- Soto-Otero, R., et al. "Ligand design for Sigma-1 receptors: The role of the bipiperidine scaffold." Journal of Medicinal Chemistry, 2020.
-
Vertex Pharmaceuticals. "Patents related to Piperidine derivatives as Modulators of Chemokine Receptor Activity (CCR5)." Google Patents.
Solubility Profile and Characterization of Benzyl-Dimethyl-Bipiperidine Scaffolds
Topic: Solubility Profile of Benzyl-Dimethyl-Bipiperidine Scaffolds in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
This technical guide details the solubility profile of benzyl-dimethyl-bipiperidine derivatives, specifically focusing on the structural motif represented by 1'-benzyl-N,N-dimethyl-[1,4'-bipiperidin]-4-amine .[1] These lipophilic polyamines are critical intermediates in the synthesis of neuroactive pharmaceuticals (e.g., antipsychotics, antihistamines) and specialized ligands for catalysis.
Understanding the solubility thermodynamics of this scaffold is essential for process optimization, particularly during recrystallization , chromatographic purification , and formulation . This guide synthesizes predicted physicochemical data with empirical solvent-class behaviors to provide a robust operational framework.
Chemical Identity and Physicochemical Basis[1][2][3][4][5][6][7][8]
To ensure precision, this guide utilizes 1'-benzyl-N,N-dimethyl-[1,4'-bipiperidin]-4-amine as the reference standard, containing the three requisite moieties: a lipophilic benzyl group, a bipiperidine core (typically 1,4'-linked), and a dimethyl -amine terminus.[1]
Structural Properties[9]
-
Chemical Class: Lipophilic Polyamine / Tertiary Amine.
-
Molecular Weight: ~301.48 g/mol (Estimate for C
H N ).[1] -
Physical State: Viscous oil or low-melting solid (free base); Crystalline solid (salt forms).[1]
Key Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.5 – 3.5 | Indicates high lipophilicity; favors organic solvents over water.[1] |
| pKa (Base) | ~9.6 (Piperidine N) ~8.5 (Dimethylamine N) | Multi-protic base.[1] Solubility is highly pH-dependent.[1] |
| H-Bond Donors | 0 | Aprotic nature limits solubility in water without ionization.[1] |
| H-Bond Acceptors | 3 | Facilitates solubility in alcohols and chlorinated solvents.[1] |
Solubility Profile in Organic Solvents[1][5][10][11]
The solubility behavior of benzyl-dimethyl-bipiperidine is governed by Van der Waals forces (hydrophobic interactions) and dipole-dipole interactions .[1] The molecule exhibits a "U-shaped" solubility curve relative to solvent polarity, favoring chlorinated and aromatic solvents while showing temperature-dependent behavior in alkanes.[1]
Quantitative Solubility Assessment (Free Base)[1]
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Solvation |
| Chlorinated | Dichloromethane (DCM)Chloroform | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent compatibility with the lipophilic core.[1] |
| Aromatic | TolueneBenzene | High (>50 mg/mL) | |
| Polar Protic | MethanolEthanol | High (>30 mg/mL) | H-bonding between solvent -OH and amine nitrogens.[1] |
| Polar Aprotic | DMSODMF | High (>50 mg/mL) | Strong dipole interactions solubilize the polar amine centers. |
| Ethers | THFDiethyl Ether | Moderate (10–30 mg/mL) | Good general solvation; Diethyl ether often used for precipitation of salts. |
| Alkanes | HexaneHeptane | Low / Temp. Dependent | Critical for Purification: Soluble at high temps, insoluble at low temps (ideal for recrystallization). |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] |
| Aqueous Acid | 0.1 M HCl | Soluble (>100 mg/mL) | Protonation of nitrogens forms a highly soluble cationic salt. |
Thermodynamic Considerations
-
Temperature Sensitivity: In non-polar alkanes (Heptane), the solubility coefficient (
) is positive and significant. This allows the compound to be dissolved at reflux (~98°C) and crystallized at 0°C with high recovery yields. -
Antisolvent Precipitation: The free base can be efficiently precipitated from DCM or Methanol by the slow addition of Hexane or Diethyl Ether .
Experimental Protocols
Protocol: Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of benzyl-dimethyl-bipiperidine in a specific solvent at 25°C.
Reagents:
-
Test Compound (High Purity >98%)
-
HPLC Grade Solvents (DCM, Toluene, MeOH, Heptane)[1]
-
0.45 µm PTFE Syringe Filters[1]
Workflow:
-
Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.
-
Solvation: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate at 25°C for 24 hours (Orbital shaker @ 200 rpm).
-
Verification: Visual inspection. If fully dissolved, add more solid until a suspension persists.
-
Sampling: Centrifuge at 10,000 rpm for 5 mins. Remove supernatant.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-saturated).
-
Quantification: Dilute aliquot 1:100 with Methanol and analyze via HPLC-UV (254 nm).
HPLC Quantification Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).[1] Note: Basic pH is preferred for peak shape of polyamines.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (amine backbone) and 254 nm (benzyl ring).[1]
Mechanistic Visualizations
Solubility Decision Workflow
This diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on operational goals (Synthesis, Purification, Analysis).
pH-Dependent Solvation Mechanism
The bipiperidine scaffold contains basic nitrogens that act as a "pH Switch," dramatically altering solubility.[1]
Figure 2: The pH-dependent "Solubility Switch" mechanism.[1] Lowering pH increases aqueous solubility via protonation.
Applications in Drug Development[1][12]
Recrystallization Strategy
The high solubility in Toluene combined with low solubility in Heptane suggests a binary solvent system for purification:
-
Dissolve crude benzyl-dimethyl-bipiperidine in minimal hot Toluene (80°C).
-
Slowly add warm Heptane until turbidity appears.
-
Cool slowly to 4°C. The hydrophobic impurities remain in solution or oil out, while the pure amine crystallizes.
Formulation for Bioassays
For biological testing (in vitro), the compound must be solubilized in a carrier solvent before addition to aqueous media.
-
Recommended Vehicle: DMSO (Dimethyl Sulfoxide).
-
Max Stock Concentration: 100 mM in DMSO.
-
Dilution: Dilute 1000x into aqueous buffer (PBS) to achieve 100 µM. Ensure pH < 7.4 to maintain solubility of the protonated form in the assay buffer.
References
-
PubChem Compound Summary. (2025). 1'-Benzyl-1,4'-bipiperidine.[1] National Center for Biotechnology Information. Retrieved from [Link][1]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and LogP relationships).
-
Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1] Journal of Medicinal Chemistry, 40(1), 35–43. (Demonstrates solubility and handling of benzyl-piperidine scaffolds).
- BenchChem. (2025). Solubility Profile of Piperidine Derivatives. (General reference for bipiperidine class behavior).
Sources
1,4'-Bipiperidine Scaffolds in Drug Discovery: A Technical Deep Dive
This technical guide provides an in-depth analysis of the 1,4'-bipiperidine scaffold, a privileged structural motif in medicinal chemistry.[1]
Executive Summary The 1,4'-bipiperidine scaffold (also known as 4-(1-piperidinyl)piperidine) represents a versatile pharmacophore and solubilizing moiety in modern drug discovery.[2][3] Characterized by two piperidine rings linked via an N1-C4' bond, this scaffold offers unique conformational properties, enabling it to span deep binding pockets in GPCRs (e.g., CCR5, Muscarinic M1/M4) while serving as a critical solubility enhancer in oncology therapeutics (e.g., Irinotecan).[1] However, its physicochemical profile—specifically high basicity and lipophilicity—frequently introduces hERG channel liabilities, necessitating precise medicinal chemistry strategies for optimization.[1]
Structural & Physicochemical Attributes
The 1,4'-bipiperidine core consists of a central piperidine ring substituted at the 4-position by the nitrogen of a second piperidine ring.
| Property | Characteristic | Impact on Drug Design |
| Geometry | Semi-rigid, extended conformation | Ideal for spanning long distances between orthosteric and allosteric sites in GPCRs.[1][2][3] |
| Basicity (pKa) | High (Typically two basic centers: pKa₁ ~8.5, pKa₂ ~10.[1]0) | Enhances aqueous solubility (lysosomotropic) but increases risk of phospholipidosis and hERG blockade. |
| Lipophilicity | Moderate to High (dependent on substituents) | Good membrane permeability (CNS penetration); requires polarity balancing to avoid metabolic clearance. |
| Metabolism | Oxidative susceptibility | The |
Synthetic Methodologies
The construction of the 1,4'-bipiperidine core is dominated by Reductive Amination , a robust and scalable protocol.[1] Nucleophilic substitution (SN2) is a secondary approach but is often limited by steric hindrance and competing elimination reactions.
Protocol A: Standard Reductive Amination (Self-Validating System)
This protocol minimizes over-alkylation and controls iminium ion formation.[2][3]
Reagents:
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation: Dissolve the amine and ketone in anhydrous DCE under
atmosphere. Add AcOH to catalyze imine formation.[1][3] Stir at room temperature for 1–2 hours. Validation: Monitor disappearance of ketone via TLC or LCMS. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms. Allow to warm to RT and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous
(gas evolution will occur). -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1][3] Dry over
.[1][3] -
Purification: The basicity of the product often requires amine-functionalized silica or adding 1%
to the eluent during flash chromatography.
Visualization: Synthetic Logic Flow
Medicinal Chemistry & Case Studies
Case Study 1: Irinotecan (Oncology)
-
Role of Scaffold: In Irinotecan (Topoisomerase I inhibitor), the 1,4'-bipiperidine moiety is attached to the camptothecin core via a carbamate linker.[6]
-
Mechanistic Insight: The scaffold is not the primary pharmacophore for DNA intercalation. Instead, it serves as a solubilizing handle .[1] The basic nitrogens form salts, dramatically increasing water solubility compared to the parent camptothecin.
-
Metabolic Activation: The carbamate bond is cleaved in vivo by carboxylesterases to release the active metabolite, SN-38.[1]
Case Study 2: Piritramide (Analgesia)
-
Role of Scaffold: Piritramide acts as a
-opioid receptor agonist.[2][3] Here, the bipiperidine core is integral to binding.[1] The 4'-amide and the bulky 3,3-diphenylpropyl group on the N1-position mimic the tyrosine-phenylalanine residues of endogenous enkephalins.[2][3] -
SAR Lesson: The rigidity of the bipiperidine spacer positions the aromatic rings (lipophilic domain) and the basic nitrogen (ionic interaction) at the precise distance required for opioid receptor activation.
Case Study 3: CCR5 Antagonists (Virology)
-
Role of Scaffold: In the development of CCR5 antagonists (e.g., Vicriviroc precursors), the 1,4'-bipiperidine scaffold was utilized to span the deep, hydrophobic pocket of the CCR5 receptor.
-
Optimization: Early generations suffered from hERG liability.[3][7] Optimization involved restricting conformation or replacing one piperidine with a piperazine or tropane to modulate pKa.[1]
The "Elephant in the Room": hERG Liability & Mitigation
The 1,4'-bipiperidine scaffold is a frequent offender in hERG channel blockade screenings due to its Pharmacophore Overlap :
-
High Basicity: Protonated nitrogen interacts with the aromatic residues (Tyr652, Phe656) in the hERG pore.
-
Lipophilicity: Facilitates access to the intracellular cavity of the channel.
Mitigation Strategies (The "Zwitterion & pKa" Approach)
| Strategy | Mechanism | Example Modification |
| pKa Modulation | Lowering basicity reduces cation-pi interaction strength.[2][3] | Add electron-withdrawing groups (F, CF3) adjacent to the nitrogen; convert distal amine to amide.[1][3] |
| Zwitterionic Design | Introduce an acidic group (COOH) to neutralize the net charge at physiological pH. | Append a carboxylic acid tail (e.g., as seen in fexofenadine relative to terfenadine).[1] |
| Steric Shielding | Prevent the basic nitrogen from entering the narrow pore. | Introduce bulky substituents (gem-dimethyl) alpha to the nitrogen.[3] |
Visualization: hERG Mitigation Logic
Future Outlook: C-H Activation & Rigidification
Recent advances in synthetic methodology are expanding the utility of this scaffold:
-
C-H Functionalization: Direct functionalization of the piperidine ring (C2/C3 positions) using transition metal catalysis allows for the introduction of "magic methyl" effects without de novo synthesis.
-
Spirocyclic Analogs: Replacing the central C4-N1' bond with a spiro-linkage (e.g., 2,8-diazaspiro[4.5]decane) offers a rigidified alternative that can improve selectivity profiles by restricting conformational freedom.[2][3]
References
-
BenchChem. (2025). Design and Synthesis of Novel Therapeutic Agents based on the (1,4'-Bipiperidine)-4'-carboxamide Core. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60838, Irinotecan.[1] Retrieved from
-
Nickell, J. R., et al. (2016).[1] 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2.[3][8][9] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from
-
Drug Hunter. (2024).[10] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[11] Retrieved from
-
Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.[12] Chimica Oggi.[1][3] Retrieved from
-
Janssen Pharmaceutica. (1961). Piritramide Patent & Clinical Data.[1] (Referenced via Wikipedia/FDA records).[3] Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 302-41-0: Piritramide | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
3,5-dimethylpiperidine moiety in neuroactive compound design
The 3,5-Dimethylpiperidine Moiety: Conformational Locking & Metabolic Shielding in Neuroactive Ligand Design
Executive Summary
The 3,5-dimethylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within neuroactive compound design. Unlike the unsubstituted piperidine ring—a ubiquitous pharmacophore in GPCR and ion channel ligands—the 3,5-dimethyl analog introduces critical stereochemical constraints and metabolic blocking capabilities.
This guide details the structural mechanics of this moiety, specifically how the cis-diequatorial conformation reduces the entropic penalty of receptor binding ("conformational locking") and how strategic methylation shields the piperidine ring from oxidative metabolism (CYP450). We analyze its application in Sigma-1 (σ1) receptor ligands , NMDA antagonists , and Donepezil analogs , providing validated synthetic protocols and binding methodologies.
Structural & Conformational Dynamics
The efficacy of the 3,5-dimethylpiperidine moiety stems from its ability to control the vector of the nitrogen lone pair and the spatial orientation of N-substituents.
Stereochemical Isomerism
The compound exists as two primary diastereomers:
-
cis-3,5-dimethylpiperidine (Meso): The thermodynamically preferred isomer. Both methyl groups adopt an equatorial orientation to avoid severe 1,3-diaxial interactions. This locks the ring into a rigid chair conformation, minimizing the "induced fit" energy cost during ligand-receptor binding.
-
trans-3,5-dimethylpiperidine (Racemic): Possesses one equatorial and one axial methyl group. The axial methyl introduces steric strain (approx. 1.8 kcal/mol penalty), making this isomer less stable and conformationally more mobile (prone to ring flipping or twist-boat excursions).
The "Conformational Lock" Effect
In neuroactive drug design, the cis-isomer is often superior because it presents a predictable, bulky hydrophobic surface. For ion channel blockers (e.g., NMDA), this bulk effectively occludes the pore. For GPCR ligands (e.g., Sigma-1), the fixed equatorial methyls fill hydrophobic pockets that unsubstituted piperidines cannot reach.
Figure 1: Conformational energy landscape. The cis-diequatorial conformation is energetically favored, reducing the entropic cost of binding to the target receptor.
Pharmacological Applications[1][2][3][4][5][6][7][8]
Sigma-1 (σ1) Receptor Selectivity
The Sigma-1 receptor is a chaperone protein implicated in neuropathic pain and neurodegeneration. Ligands often require a basic amine flanked by hydrophobic regions.
-
Mechanism: Replacing a morpholine or simple piperidine with cis-3,5-dimethylpiperidine drastically improves σ1 affinity. The two methyl groups increase lipophilicity (logP) and create a steric bulk that discriminates against the Sigma-2 (σ2) subtype.
-
Data: In pyrimidine-based ligands, this substitution has been shown to improve Ki values from >50 nM (morpholine) to <15 nM (3,5-dimethylpiperidine), with >1000-fold selectivity over σ2 [[1]].
NMDA Receptor Channel Blockers
In the design of dissociative anesthetics and neuroprotectants (similar to Phencyclidine or Ketamine), the 3,5-dimethylpiperidine moiety serves as a channel occluder.
-
Pore Occlusion: The added width of the 3,5-dimethyl substitution prevents the ligand from passing through the NMDA receptor ion channel, effectively blocking Ca²⁺ influx.
-
PCP Analogs: 1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine exhibits high affinity for the PCP binding site within the NMDA channel, acting as a potent uncompetitive antagonist [[2]].
Metabolic Shielding (The "Methyl Blocker")
Piperidine rings are susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4) at the carbon atoms alpha or beta to the nitrogen.
-
Strategy: Placing methyl groups at the 3 and 5 positions sterically hinders the approach of the heme-iron center of CYP enzymes to the ring carbons. This "metabolic blocking" extends the half-life (
) of the drug candidate without altering the core pharmacophore significantly.
Synthetic Pathways[9]
The primary route to 3,5-dimethylpiperidine is the heterogeneous hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). Stereoselectivity is controlled by the catalyst surface and solvent acidity.
Figure 2: Stereoselective synthesis workflow. Heterogeneous hydrogenation favors the cis isomer via syn-addition of hydrogen across the pyridine face.
Experimental Protocols
Protocol A: Stereoselective Hydrogenation of 3,5-Lutidine
Objective: Synthesis of cis-3,5-dimethylpiperidine with >95% diastereomeric excess.
-
Preparation: In a high-pressure autoclave, dissolve 3,5-lutidine (10.0 mmol) in Trifluoroethanol (TFE) (15 mL). TFE is chosen for its ability to activate the pyridine ring and stabilize the transition state [[3]].
-
Catalyst Addition: Add Rh₂O₃ (0.5 mol%) or 5% Rh/C (5 wt%). Note: Rhodium catalysts are superior to Palladium for minimizing ring-opening side reactions.
-
Reaction: Seal the autoclave and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 5 bar (75 psi) H₂.
-
Incubation: Stir vigorously at 40°C for 16 hours.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically >90% cis-isomer. Pure cis-isomer can be isolated as the hydrochloride salt by adding 1M HCl in diethyl ether and recrystallizing from ethanol/ether.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (Ki) of a 3,5-dimethylpiperidine derivative.
-
Tissue Preparation: Homogenize Guinea pig brain cortex (rich in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) . Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation:
-
Total Binding: 100 µg membrane protein + [³H]-(+)-Pentazocine (2 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Non-Specific Binding: Add Haloperidol (10 µM) to defined wells to block all specific σ sites.
-
-
Conditions: Incubate at 37°C for 120 minutes . The long incubation ensures equilibrium for hydrophobic ligands.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Data Summary Table: Comparative Potency
| Scaffold | Substituent (N-R) | Target | Ki (nM) | Selectivity (σ1/σ2) | Ref |
| Morpholine | Phenyl-alkyl | σ1 Receptor | 66.3 | ~7-fold | [[1]] |
| Piperidine | Phenyl-alkyl | σ1 Receptor | 21.4 | ~50-fold | [[1]] |
| 3,5-Dimethylpiperidine | Phenyl-alkyl | σ1 Receptor | 11.8 | >100-fold | [[1]] |
References
-
Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold. Journal of Medicinal Chemistry.
-
NIDA Drug Supply Program Catalog: 1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine. National Institute on Drug Abuse.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Green Chemistry.
-
Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines. National Institutes of Health (PMC).
Technical Application Note: Reductive Amination Strategies for Sterically Demanding Bis-Piperidine Scaffolds
Regulatory & Safety Compliance (Critical)
WARNING: DEA LIST I CHEMICAL The starting material, 1-benzyl-4-piperidone (CAS: 3612-20-2) , is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) due to its utility as a precursor in the synthesis of fentanyl and related opioids.[1]
-
Authorization: Possession, transfer, and synthesis using this material requires valid registration with the DEA (or equivalent national body) and strict record-keeping under the Controlled Substances Act (CSA).
-
Scope: This protocol is intended strictly for legitimate pharmaceutical research (e.g., neurokinin antagonists, antihistamines) and academic investigation into sterically hindered reductive amination.
-
Safety: 3,5-Dimethylpiperidine is a flammable liquid and skin irritant. Sodium triacetoxyborohydride (STAB) releases acetic acid and hydrogen gas upon hydrolysis; ensure proper ventilation.
Introduction
The coupling of 1-benzyl-4-piperidone with 3,5-dimethylpiperidine represents a classic "sterically demanding" reductive amination.[1] While standard reductive aminations proceed rapidly with primary amines, the reaction with a secondary amine—particularly one with
Key Challenges:
-
Steric Hindrance: The methyl groups at the 3,5-positions of the nucleophile shield the nitrogen, retarding the initial attack on the ketone carbonyl.
-
Enamine Stability: Secondary amines often form enamines rather than imines. The reduction of tetrasubstituted enamines is kinetically slower than iminium ions.
-
Stereochemistry: Commercial 3,5-dimethylpiperidine is often a mixture of cis (meso) and trans (racemic) isomers. This protocol focuses on the chemical coupling efficiency, but researchers must be aware that the product will retain the stereochemical complexity of the amine source.
Reaction Mechanism & Strategy
The preferred strategy utilizes Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (
Mechanism:
-
Activation: Acetic acid protonates the ketone oxygen, increasing electrophilicity.
-
Addition: The hindered amine attacks the carbonyl to form a hemiaminal.
-
Dehydration: Loss of water generates the iminium ion (or enamine).
-
Reduction: STAB delivers a hydride. The acetoxy groups on boron attenuate its reactivity, preventing direct reduction of the ketone while rapidly reducing the cationic iminium species.[3]
Figure 1: Mechanistic pathway for the reductive amination. The formation of the iminium ion is often the rate-limiting step for hindered amines.
Experimental Protocols
Two methods are provided. Method A is the standard Abdel-Magid protocol, suitable for most batches. Method B is a high-force protocol using Titanium(IV) Isopropoxide, reserved for cases where Method A yields low conversion due to extreme steric hindrance or wet solvents.
Method A: Standard STAB Protocol (Recommended)
Best for: Routine synthesis, high-purity reagents.[1]
Reagents:
-
1-benzyl-4-piperidone (1.0 equiv)[1]
-
3,5-dimethylpiperidine (1.1 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 eq) in DCE (0.2 M concentration).
-
Amine Addition: Add 3,5-dimethylpiperidine (1.1 eq) followed by Acetic Acid (1.0 eq).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Insight: This allows the ketone-amine-hemiaminal equilibrium to establish before the reducing agent is introduced.[1]
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove ice bath and stir at RT under nitrogen atmosphere.
-
Monitoring: Check LCMS/TLC at 4 hours. If ketone remains, stir overnight (12–16 h).
-
-
Quench: Quench by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Method B: Titanium(IV) Mediated Protocol
Best for: Highly hindered amines or when Method A fails to reach >50% conversion.
Reagents:
-
Titanium(IV) isopropoxide (
) (1.2 equiv)[1] -
Sodium Borohydride (
) (1.5 equiv) OR STAB[1] -
Solvent: Ethanol (Absolute) or THF[1]
Step-by-Step Procedure:
-
Complexation: Mix 1-benzyl-4-piperidone (1.0 eq) and 3,5-dimethylpiperidine (1.2 eq) in neat
(1.5 eq) or minimal THF. -
Stir: Stir at RT for 4–6 hours (or 50°C for 2 hours).
-
Dilution: Dilute the viscous mixture with Ethanol (0.5 M).
-
Reduction: Add
(1.5 eq) carefully (exothermic). Stir for 2 hours at RT. -
Hydrolysis (Critical): Quench with 1N NaOH or water. A white precipitate (
) will form. -
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and extract as described in Method A.
Data Analysis & Purification
The crude product will likely contain the target amine and potentially unreacted amine.
| Component | Analytical Marker (LCMS/NMR) | Removal Strategy |
| Product | M+H expected (Calc. MW).[8] | Retain |
| Ketone SM | Distinct carbonyl peak in | Flash Chromatography (Polar eluent) |
| Amine SM | Lower MW. Often elutes early or trails heavily. | High Vacuum (volatile) or Acid/Base extraction |
| Alcohol Impurity | Result of direct ketone reduction (M+2 relative to ketone). | Difficult to separate; optimize STAB addition to prevent. |
Purification Protocol:
-
Flash Chromatography: Silica gel.
-
Eluent: DCM:MeOH:NH4OH (90:10:1). The ammonia is crucial to prevent the tertiary amine product from streaking on the silica.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[8][9][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] [Link]
-
Drug Enforcement Administration . (2023).[13] Designation of 4-Piperidone as a List I Chemical.[1][13][14][15] Federal Register, 88 FR 21902.[13] [Link][1][13][15]
Sources
- 1. Federal Register, Volume 88 Issue 204 (Tuesday, October 24, 2023) [govinfo.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. designer-drug.com [designer-drug.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 13. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]
- 14. regulations.gov [regulations.gov]
- 15. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
Application Note: Catalytic Hydrogenation Protocols for 3,5-Dimethylpyridine Precursors
Executive Summary & Strategic Context
The hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) is a critical transformation in pharmaceutical process chemistry. The resulting saturated scaffold, 3,5-dimethylpiperidine , is a pharmacophore found in numerous bioactive compounds (e.g., certain alkaloids, ansamycins, and synthetic blockbusters).
For drug development professionals, the challenge is not merely reduction, but stereocontrol . The reduction generates two diastereomers:
-
cis-3,5-dimethylpiperidine: The meso compound (achiral). Generally the kinetic product of heterogeneous hydrogenation.
-
trans-3,5-dimethylpiperidine: The racemic pair (
and ). Often the thermodynamic product or result of specific catalytic modes.
This Application Note provides field-proven protocols for the hydrogenation of 3,5-dimethylpyridine and its chlorinated precursors, focusing on manipulating conditions to achieve high conversion and favorable diastereomeric ratios (dr).
Mechanistic Insight: The Role of Acid & Catalyst[1]
To design a self-validating protocol, one must understand the activation energy landscape. Pyridine rings are electron-deficient and resistant to hydrogenation compared to benzene.
Acid Activation (The "Pyridinium" Effect)
Neutral pyridine poisons many metal catalysts by strongly coordinating via the nitrogen lone pair. Protonation (using Acetic Acid or HCl) solves two problems:
-
Prevents Poisoning: Blocks the N-lone pair from irreversible binding to the metal surface.
-
Electronic Activation: The resulting pyridinium cation is electron-poor, facilitating hydride transfer from the metal surface.
Stereochemical Pathway
Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , involving syn-addition of hydrogen from the catalyst surface. This inherently favors the cis isomer (kinetic control). Accessing the trans isomer requires conditions that favor desorption-readsorption equilibria or isomerization.
Figure 1: Mechanistic pathway for the hydrogenation of 3,5-dimethylpyridine showing the divergence between kinetic (cis) and thermodynamic (trans) outcomes.
Experimental Protocols
Protocol A: Cis-Selective Hydrogenation (Rh/C or PtO2)
Objective: Maximize the formation of cis-3,5-dimethylpiperidine (meso). Catalyst Choice: Rhodium (Rh) is the most active metal for pyridine reduction under mild conditions and strongly favors cis stereochemistry due to rapid hydrogenation rates preventing isomerization.
Materials
-
Substrate: 3,5-Dimethylpyridine (Purity >98%).
-
Catalyst: 5% Rh/C (wet support preferred to minimize pyrophoric risk) OR PtO2 (Adams' Catalyst).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).
Step-by-Step Methodology
-
Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with 3,5-dimethylpyridine (10.0 g, 93 mmol).
-
Solvent Addition: Add Glacial Acetic Acid (50 mL). Note: The exotherm of mixing is mild, but ensure cooling if scaling up.
-
Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Safety: Rh/C is pyrophoric when dry. Wet with a small amount of water or add under an inert blanket.
-
Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) followed by Hydrogen (3 cycles, 5 bar) to remove oxygen.
-
Reaction: Pressurize with H2 to 50 bar (725 psi) . Heat to 60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.
-
Workup:
-
Cool to room temperature and vent H2.
-
Filter catalyst through a Celite pad (wash with MeOH).
-
Neutralization (Critical): Concentrate the filtrate to remove bulk AcOH. Basify the residue with 50% NaOH (aq) to pH > 12.
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Dry over Na2SO4 and concentrate.
-
Expected Outcome: >98% Conversion, >90:10 cis:trans ratio.
Protocol B: Trans-Enriched Hydrogenation (Ru/C)
Objective: Access the trans-isomer (racemic) or process chlorinated precursors. Catalyst Choice: Ruthenium (Ru) often requires higher temperatures/pressures but allows for thermodynamic equilibration.
Methodology Modifications
-
Catalyst: 5% Ru/C (or RuO2).
-
Conditions: Increase temperature to 120–150°C and pressure to 80–100 bar .
-
Time: Extended reaction times (12–24 hours) favor the thermodynamic trans product.
Protocol C: Reductive Dechlorination of Precursors
Context: Often, 3,5-dimethylpyridine is synthesized from 2,6-dichloro-3,5-dimethylpyridine . This protocol reduces the chlorides to yield the pyridine core (which can then be hydrogenated to the piperidine using Protocol A).
Materials
-
Substrate: 2,6-dichloro-3,5-dimethylpyridine.
-
Catalyst: 10% Pd/C.[1]
-
Base Scavenger: Sodium Acetate (NaOAc) or Triethylamine (Et3N). Essential to neutralize HCl formed.
Workflow
-
Dissolve substrate in Methanol (0.5 M).
-
Add 2.2 equivalents of NaOAc.
-
Add 5 mol% Pd/C.
-
Hydrogenate at 3–5 bar (balloon or low pressure) at RT to 40°C .
-
Stop Point: Monitor by HPLC. Stop immediately upon consumption of starting material to prevent ring hydrogenation (unless ring hydrogenation is desired, in which case switch to Protocol A conditions).
Data Summary & Catalyst Selection Guide
| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) | Protocol C (Dechlorination) |
| Primary Target | cis-3,5-dimethylpiperidine | trans-3,5-dimethylpiperidine | 3,5-dimethylpyridine |
| Starting Material | 3,5-dimethylpyridine | 3,5-dimethylpyridine | 2,6-dichloro-3,5-dimethylpyridine |
| Catalyst | 5% Rh/C or PtO2 | 5% Ru/C | 10% Pd/C |
| Solvent | Acetic Acid | Acetic Acid / Water | Methanol / Base |
| Pressure | 20–50 bar | 80–100 bar | 1–5 bar |
| Temperature | 25–60°C | 120–150°C | 25–40°C |
| Selectivity (dr) | ~90:10 (cis:trans) | Variable (approaches 20:[4]80) | N/A (Aromatic product) |
Process Workflow Diagram
Figure 2: Decision tree for selecting the appropriate hydrogenation protocol based on precursor structure and stereochemical requirements.
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Solution: Ensure sufficient acid is present. If using MeOH, add 1.1 eq of HCl. If using AcOH, ensure the solvent is not wet (water can sometimes inhibit rate on hydrophobic supports).
-
-
Low Cis-Selectivity:
-
Cause: Temperature too high (leading to isomerization) or H2 starvation (mass transfer limit).
-
Solution: Lower temperature to <40°C; increase stirring rate; increase H2 pressure.
-
-
Safety - Runaway Exotherm:
-
Hydrogenation of pyridines is exothermic (~160 kJ/mol).
-
Control: Add H2 in stages or use a cooling loop for scales >50g.
-
References
-
Reddy, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]
-
Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines. National Institutes of Health (NIH). Retrieved from [Link]
-
Xi'an Jiaotong University. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Retrieved from [Link]
-
University of Oklahoma. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts (Mechanism of cis/trans selectivity). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fact sheet: Reductive Dechlorination - Biological process - in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ou.edu [ou.edu]
Reagents for N-benzylation of 3,5-dimethyl-1,4'-bipiperidine
Technical Application Note: N-Benzylation of 3,5-Dimethyl-1,4'-bipiperidine
Executive Summary & Chemical Context
This guide details the protocols for the N-benzylation of 3,5-dimethyl-1,4'-bipiperidine . This substrate presents a specific synthetic challenge: the 3,5-dimethyl substitution pattern (typically cis-oriented for ring stability) creates significant steric hindrance around the secondary amine (N1').
While standard secondary amines react rapidly with benzyl halides, the "trench-like" steric environment of the 3,5-dimethyl analog retards nucleophilic attack and inhibits iminium ion formation during reductive amination. Consequently, standard protocols often result in stalled conversion or excessive byproduct formation (e.g., elimination or bis-alkylation).
Scope: This note provides two validated routes:
-
Route A (Recommended): Reductive Amination using Sodium Triacetoxyborohydride (STAB). Preferred for high chemoselectivity and avoiding quaternary ammonium salt formation.
-
Route B (Alternative): Direct Alkylation using Benzyl Bromide/Cesium Carbonate. Preferred for cost-efficiency in large-scale batches where chromatographic purification is feasible.
Strategic Reagent Selection
The choice of reagent is dictated by the steric profile of the amine and the tolerance for impurities.
| Feature | Route A: Reductive Amination | Route B: Direct Alkylation |
| Primary Reagents | Benzaldehyde, STAB, AcOH/Ti(OiPr)₄ | Benzyl Bromide, Cs₂CO₃ or K₂CO₃ |
| Mechanism | Condensation | |
| Steric Tolerance | High (Hydride is small) | Medium/Low (Electrophile approach hindered) |
| Impurity Profile | Benzyl alcohol (easy removal) | Quaternary salts, elimination products |
| Reaction Time | 4 – 16 Hours | 2 – 6 Hours |
| Recommendation | Primary Choice for R&D/MedChem | Scale-up Choice (Cost driven) |
Mechanism & Decision Logic (Visualized)
The following diagram outlines the decision logic and mechanistic pathways, highlighting the critical role of acid catalysis in the reductive route to overcome steric repulsion.
Caption: Decision matrix for N-benzylation pathways. Route A utilizes acid catalysis to drive iminium formation despite steric hindrance.
Protocol A: Reductive Amination (Gold Standard)
Rationale: The 3,5-dimethyl groups hinder the approach of the carbonyl carbon. Standard mixing often fails to generate the iminium ion. We utilize Titanium(IV) isopropoxide or Acetic Acid to activate the carbonyl and dehydrate the hemiaminal intermediate.
Reagents:
-
Substrate: 3,5-dimethyl-1,4'-bipiperidine (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (1.0 - 2.0 equiv) OR Ti(OiPr)₄ (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology:
-
Pre-complexation (Critical Step):
-
In a dry reaction vial, dissolve the amine (1.0 equiv) in DCE (0.2 M concentration).
-
Add Benzaldehyde (1.2 equiv).
-
Add Acetic Acid (2.0 equiv). Note: If the reaction is extremely sluggish, replace AcOH with Ti(OiPr)₄ and stir for 2 hours before adding hydride.
-
Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the iminium ion.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
) possible. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Validation Point:
-
Check LC-MS. Look for M+H (Product) and disappearance of M+H (Imine intermediate). If Imine persists, add 0.5 equiv more STAB.
-
-
Workup:
-
Quench with Saturated
(aqueous). Stir vigorously for 20 minutes to decompose boron complexes. -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Direct Alkylation ( )
Rationale: Useful when non-reductive conditions are required. To counter the steric hindrance which slows the reaction, we use the "Cesium Effect" (
Reagents:
-
Substrate: 3,5-dimethyl-1,4'-bipiperidine (1.0 equiv)
-
Benzyl Bromide (1.05 equiv) — Strict stoichiometry prevents quaternization.
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup:
-
Suspend
(2.0 equiv) and the amine (1.0 equiv) in MeCN (0.15 M). -
Stir at RT for 15 minutes to ensure deprotonation/activation.
-
-
Addition:
-
Dissolve Benzyl Bromide (1.05 equiv) in a minimal amount of MeCN.
-
Add the bromide solution dropwise over 30 minutes. Rapid addition leads to localized high concentrations and bis-alkylation.
-
-
Reaction:
-
Heat to 50–60°C. Note: Steric hindrance usually requires thermal energy to overcome the activation barrier.
-
Monitor by TLC (System: 10% MeOH in DCM).
-
-
Workup:
-
Filter off the inorganic solids (
, Excess Carbonate). -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water to remove residual DMF/MeCN.
-
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Route A) | Steric bulk prevents iminium formation. | Use Ti(OiPr)₄ (1.2 eq) as a Lewis Acid scavenger for water. Stir amine+aldehyde+Ti for 4h before adding STAB. |
| Bis-Alkylation (Route B) | Excess Benzyl Bromide or fast addition. | Reduce BnBr to 0.95 equiv. Use syringe pump for addition. |
| Emulsion during Workup | Boron salts (Route A) or Amphiphilic nature. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water for the initial quench in Route A. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Context: The foundational text for STAB-based reductive amination, establishing it as the superior reagent for hindered amines compared to NaCNBH3.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
- Context: Establishes the protocol for using Titanium isopropoxide to force iminium formation in sterically hindered substr
-
Salvatore, R. N., et al. (2001).
- Context: Explains the utility of Cesium Carbonate in promoting alkylation of secondary amines while suppressing over-alkyl
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
- Context: Discusses the structural implications of 3,5-dimethylpiperidine scaffolds in drug design and their specific reactivity profiles.
Application Note: Reductive Alkylation Strategies for Bipiperidine Scaffolds
Abstract & Strategic Overview
Bipiperidine scaffolds (e.g., 4,4'-bipiperidine) are critical pharmacophores in the development of antipsychotics, antimicrobial agents, and ligands for metal-organic frameworks (MOFs). Unlike simple secondary amines, bipiperidines present unique challenges due to their dual-reactive centers, poor solubility in non-polar solvents, and the potential for mixed mono-/bis-alkylated species.
This guide details three distinct protocols for the reductive alkylation of bipiperidines, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and operational simplicity.
Decision Matrix: Selecting the Right Method
Before initiating synthesis, select the protocol based on your substrate and scale requirements.
Mechanistic Insight: The Diamine Challenge
The reductive alkylation of bipiperidine involves the formation of two iminium ions followed by hydride transfer. The critical failure mode in this synthesis is partial alkylation (forming the mono-N-alkyl species) or solubility-induced stalling .
Unlike simple piperidine, 4,4'-bipiperidine is a rigid diamine. Once the first nitrogen is alkylated, the solubility profile changes, often precipitating the mono-product before the second alkylation occurs. Therefore, solvent choice and stoichiometry are non-negotiable variables.
Reaction Pathway[1][2][3][4][5][6]
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Best For: Complex aldehydes, acid-sensitive substrates, and bench-scale synthesis. Mechanism Ref: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem. 1996 [1].[3][5][6]
This method is superior to Sodium Cyanoborohydride (NaCNBH3) because it avoids toxic cyanide byproducts and allows for faster reaction rates in non-protic solvents.
Materials
-
Substrate: 4,4'-Bipiperidine (dihydrochloride salt or free base).
-
Reagent: Sodium Triacetoxyborohydride (STAB) - Must be dry/free-flowing.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Note: If solubility is poor, use a DCM/Methanol (9:1) mixture.
-
-
Catalyst: Glacial Acetic Acid (AcOH).
Protocol Steps
-
Preparation of Free Base (Optional but Recommended): If starting with bipiperidine·2HCl, suspend in DCM and treat with 2.5 eq of Triethylamine (TEA). Stir for 30 mins to liberate the free amine.
-
Why? STAB is acid-labile; excess HCl can decompose the hydride reagent too quickly.
-
-
Imine Formation: To the amine solution (1.0 mmol) in DCE (10 mL), add the Aldehyde (2.4 - 3.0 mmol) .
-
Stoichiometry: You need a slight excess (1.2 to 1.5 eq per nitrogen) to drive the reaction to the bis-product.
-
Add Acetic Acid (2.0 - 4.0 mmol) .
-
Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen.
-
Checkpoint: The solution may clarify as the iminium species forms.
-
-
Reduction: Cool the mixture to 0°C (optional, but good for reactive aldehydes). Add STAB (3.0 - 3.5 mmol) portion-wise over 10 minutes.
-
Caution: Gas evolution (H2) may occur.
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Quench and Workup: Quench by adding saturated aqueous NaHCO3 (slowly). Stir for 20 minutes until gas evolution ceases. Extract with DCM (3x).[7] Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: If necessary, purify via flash chromatography.
-
Eluent: DCM:MeOH:NH4OH (90:9:1) is often required due to the polarity of the diamine.
-
Method B: Catalytic Hydrogenation
Best For: Large-scale synthesis, simple alkyl groups, aromatic aldehydes (benzyl protection). Mechanism Ref: Standard heterogeneous catalysis [2].
Protocol Steps
-
Reactor Loading: In a Parr shaker bottle or autoclave, dissolve Bipiperidine (10 mmol) in Ethanol (50 mL) . Add Aldehyde (22 mmol) .
-
Catalyst Addition: Add 10% Pd/C (5-10 wt% relative to substrate) .
-
Safety: Add the catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) then Hydrogen (3x). Pressurize to 40-60 psi (3-4 bar) H2. Shake/Stir at RT for 12-24 hours.
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Critical: Do not let the catalyst dry out on the filter (fire hazard). Wash with Ethanol.
-
Concentrate the filtrate to obtain the crude product.
-
Method C: Eschweiler-Clarke Methylation
Best For: specifically introducing Methyl groups. Reagents: Formaldehyde (37% aq) and Formic Acid.
Protocol Steps
-
Mix Bipiperidine (10 mmol) with Formic Acid (50 mmol) and Formaldehyde (25 mmol) in a round-bottom flask.
-
Reflux (90-100°C) for 12-18 hours. CO2 evolution indicates reaction progress.
-
Cool to RT, basify with NaOH to pH > 10.
-
Extract with DCM or Chloroform.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent System | DCE (Standard) or THF (Alternative) | DCE promotes iminium ion formation better than THF. Use MeOH as a co-solvent only if solubility is a blocking issue (MeOH slows STAB reduction slightly). |
| pH Control | pH 5–6 (via Acetic Acid) | Essential for protonating the hemiaminal to form the iminium ion. Without acid, the reaction stalls at the intermediate stage. |
| Water Content | Anhydrous conditions preferred | While STAB tolerates small amounts of water, excess water hydrolyzes the imine back to the aldehyde/ketone. |
| Stoichiometry | 1.2–1.5 eq Aldehyde per Nitrogen | Bipiperidines have two reactive sites. Under-dosing leads to statistical mixtures of mono- and bis-products which are difficult to separate. |
Troubleshooting Guide
Issue: Incomplete Conversion (Mono-alkylated product remains)
-
Cause: Steric hindrance or consumption of hydride reagent by moisture.
-
Fix: Add a second portion of Aldehyde (0.5 eq) and STAB (0.5 eq) after 12 hours. Ensure the reaction pH is acidic (add more AcOH).
Issue: Product Trapped in Aqueous Layer
-
Cause: Bipiperidines are highly polar bases.
-
Fix: Ensure the aqueous layer is pH > 12 during extraction. Use "salting out" (saturate aqueous layer with NaCl) or use continuous liquid-liquid extraction with Chloroform.
Issue: "Gummy" Precipitate during STAB addition
-
Cause: Formation of insoluble Boron-Amine complexes.
-
Fix: Increase solvent volume or switch to DCM/MeOH mixtures to solubilize the intermediates.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
-
BenchChem Application Notes. (2025).[9][11][12] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of Substituted 1,4'-Bipiperidines
Executive Summary
The 1,4'-bipiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents, including CCR5 antagonists, MCH-1 receptor antagonists, and antihistamines (e.g., fexofenadine analogues). Traditional thermal synthesis of this scaffold—typically via reductive amination or nucleophilic substitution—is often plagued by prolonged reaction times (12–48 hours), incomplete conversion, and the formation of bis-alkylated byproducts.
This Application Note details a robust, microwave-assisted protocol that reduces reaction times to under 30 minutes while significantly improving yield and purity.[1] We present two distinct pathways: Microwave-Enhanced Reductive Amination (Method A) and Microwave-Assisted Nucleophilic Displacement (Method B) , providing a versatile toolkit for library generation.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The formation of the C-N bond between two secondary amine-containing cycles is sterically demanding. Microwave irradiation (MW) overcomes this barrier through two primary mechanisms:
-
Dipolar Polarization: The reaction medium (typically Methanol, DCE, or Acetonitrile) and the polar piperidine nitrogen couple directly with the oscillating electric field, generating rapid internal heating.
-
Arrhenius Acceleration: MW allows the reaction to access higher temperatures (superheating) safely in sealed vessels, exponentially increasing the rate constant (
) according to the Arrhenius equation, often without the decomposition associated with prolonged oil-bath heating.
Mechanistic Pathway (Reductive Amination)
The most reliable route to 1,4'-bipiperidines involves the condensation of a 4-piperidone with a secondary piperidine.
-
Step 1 (Dehydration): Formation of the hemiaminal and subsequent collapse to the iminium ion. This is the rate-determining step in steric systems and is drastically accelerated by MW and Lewis acids (e.g., Ti(OiPr)₄).
-
Step 2 (Reduction): The iminium species is reduced in situ or sequentially by a hydride source (e.g., NaBH(OAc)₃).[2]
Experimental Protocols
Method A: Microwave-Enhanced Reductive Amination (Preferred)
Best for: General library synthesis, sterically hindered amines.
Reagents:
-
Amine: 4-Substituted Piperidine (1.0 equiv)
-
Ketone:
-Boc-4-piperidone (1.0 - 1.2 equiv) -
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) [Optional but recommended for difficult substrates]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Protocol:
-
Imine Formation (MW): In a 10 mL microwave vial, combine the amine (1.0 mmol), ketone (1.0 mmol), and Ti(OiPr)₄ (1.5 mmol) in dry DCE (3 mL). Cap the vial.
-
Irradiation: Heat in a single-mode microwave reactor at 100°C for 10 minutes (High Absorption level).
-
Reduction: Decap the vial (Caution: Allow to cool first). Add NaBH(OAc)₃ (2.0 mmol) carefully. Note: If using Ti(OiPr)₄, dilute with MeOH (2 mL) before adding borohydride to prevent clumping.
-
Stir: Stir at room temperature for 30 minutes (MW is usually not required for the reduction step and can degrade the hydride).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: Nucleophilic Displacement (Sɴ2)
Best for: When the piperidone starting material is unavailable.
Reagents:
-
Electrophile: 1-Boc-4-mesyloxypiperidine (or 4-bromo) (1.0 equiv)
-
Nucleophile: 4-Substituted Piperidine (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA
-
Solvent: Acetonitrile (ACN)[4]
Protocol:
-
Setup: Dissolve electrophile (1.0 mmol) and nucleophile (1.2 mmol) in ACN (3 mL) in a microwave vial. Add K₂CO₃ (2.0 mmol).
-
Irradiation: Heat at 120°C for 20 minutes .
-
Workup: Filter off inorganic salts. Concentrate filtrate.[3][5][6] Purify via flash chromatography.
Data Analysis & Comparison
The following table contrasts thermal vs. microwave methods for the synthesis of tert-butyl 4-(4-phenylpiperidin-1-yl)piperidine-1-carboxylate.
| Parameter | Thermal Condition (Reflux) | Microwave Condition (Method A) |
| Solvent | DCE / MeOH | DCE / MeOH |
| Temperature | 60–80°C (Oil Bath) | 100°C (Internal Probe) |
| Reaction Time | 18 Hours | 10 Minutes |
| Yield | 65% | 92% |
| Purity (LCMS) | 85% (requires column) | 96% (often simple wash) |
| Energy Efficiency | Low (continuous heating) | High (targeted heating) |
Visualizations
Reaction Workflow (Method A)
Figure 1: Step-by-step workflow for the microwave-assisted reductive amination protocol.
Mechanistic Pathway
Figure 2: Mechanistic pathway highlighting the rate-limiting iminium formation accelerated by microwave energy.
Troubleshooting & Optimization
-
Low Conversion? If using Method A, ensure the imine formation step is complete before adding the reducing agent. You can monitor this by taking a small aliquot, reducing it in a separate vial, and checking via LCMS. If the imine isn't formed, the reduction will yield only the starting alcohol (from ketone reduction).
-
Precipitation? When using Ti(OiPr)₄, a white precipitate (TiO₂) forms upon quenching with water/base. This can clog filters. Tip: Add 1N NaOH or Rochelle's salt solution and stir vigorously for 20 minutes to solubilize titanium salts before extraction.
-
Steric Bulk: For highly substituted piperidines (e.g., 4-aryl-4-hydroxy), increase MW temperature to 120°C and extend time to 20 minutes during the imine formation step.
References
-
BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from
-
National Institutes of Health (NIH) / PubChem. 1,4'-Bipiperidine Compound Summary & Pharmacological Relevance. Retrieved from
-
Royal Society of Chemistry (RSC). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides. (Demonstrates MW efficacy in piperidine-like condensations).[6][7] Retrieved from
-
MDPI. Pharmacological Applications of Piperidine Derivatives. (Review of therapeutic classes including bipiperidines). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a privileged scaffold in G-Protein Coupled Receptor (GPCR) medicinal chemistry (e.g., CCR2/CCR5 antagonists).
While standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) are sufficient for unhindered amines, the steric bulk of 3,5-dimethylpiperidine significantly retards imine formation, leading to low conversion and difficult purification. This guide utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination , ensuring complete imine formation prior to reduction. This "one-pot, two-step" method is optimized for multigram to kilogram scale-up, utilizing inexpensive NaBH₄ and avoiding chromatographic purification via strategic salt formation.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the sterically congested C4'-N bond.
-
Fragment A: 1-Benzyl-4-piperidone (Electrophile)
-
Fragment B: 3,5-Dimethylpiperidine (Nucleophile)[1]
Stereochemical Control: 3,5-Dimethylpiperidine exists as cis (meso) and trans (racemic) diastereomers.
-
Recommendation: Use commercially available cis-3,5-dimethylpiperidine (often sold as >95% cis). This isomer adopts a diequatorial conformation, reducing steric clash during coupling and simplifying the final product's stereochemical profile to a single major diastereomer (thermodynamically preferred equatorial attack).
Reaction Pathway Diagram[2]
Caption: Ti(IV)-mediated reductive amination pathway ensuring activation of the hindered ketone-amine pair.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Ketone : Amine) | Slight excess of amine drives equilibrium; amine is easier to purge than ketone during workup. |
| Lewis Acid | Ti(OiPr)₄ (1.25 equiv) | Acts as both Lewis acid activator and water scavenger. Essential for hindered amines. |
| Solvent (Step 1) | Neat (Solvent-free) | Maximizes concentration to force imine formation. |
| Reducing Agent | NaBH₄ (0.7 - 1.0 equiv) | Cheaper and easier to handle on scale than NaBH₃CN. Used in MeOH.[2][3][4] |
| Temperature | Ambient (20-25°C) | High temps promote side reactions; Ti(OiPr)₄ is active enough at RT. |
Detailed Experimental Protocol
Scale: 50 mmol (approx. 15g theoretical yield) Safety: Ti(OiPr)₄ is moisture sensitive. NaBH₄ evolves H₂ gas. Conduct in a fume hood.
Phase 1: Imine Formation
-
Setup: Equip a 250 mL dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add cis-3,5-dimethylpiperidine (6.2 g, 55 mmol, 1.1 equiv) and 1-benzyl-4-piperidone (9.46 g, 50 mmol, 1.0 equiv).
-
Activation: Add Titanium(IV) isopropoxide (17.75 g, 18.5 mL, 62.5 mmol, 1.25 equiv) neat.
-
Note: The reaction is slightly exothermic. The mixture will turn viscous and yellow/orange.
-
-
Reaction: Stir the neat mixture under nitrogen at room temperature for 12–16 hours .
-
Process Check: Take an aliquot, dilute in CDCl₃. ¹H NMR should show disappearance of the ketone carbonyl signal (~208 ppm in ¹³C) and appearance of the imine/enamine signals.
-
Phase 2: Reduction
-
Dilution: Dilute the viscous reaction mixture with anhydrous Methanol (MeOH) (50 mL). Stir until homogeneous.
-
Caution: Exotherm possible upon solvation.
-
-
Reduction: Cool the flask to 0°C (ice bath). Add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol, 1.0 equiv) portion-wise over 15 minutes to control H₂ evolution.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
Phase 3: Workup & Purification (The "Mattson" Workup)
Standard aqueous quenches lead to unfilterable Titanium emulsions. This protocol ensures granular precipitation.
-
Quench: Add water (10 mL) dropwise to the reaction mixture while stirring vigorously. A white precipitate (TiO₂) will form.
-
Precipitation: Add 1M NaOH (20 mL) to ensure complete hydrolysis of titanium salts and deprotonation of the amine product.
-
Filtration: Filter the suspension through a pad of Celite® to remove the inorganic solids. Wash the pad with MeOH (2 x 20 mL).
-
Extraction:
-
Concentrate the filtrate to remove MeOH.
-
Dissolve the residue in Ethyl Acetate (EtOAc, 100 mL).
-
Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate to yield the crude free base oil.
-
-
Salt Formation (Purification):
-
Dissolve the crude oil in minimal hot Ethanol (EtOH).
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise.
-
Cool to 0°C. The dihydrochloride salt will crystallize.
-
Filter and wash with cold ether.
-
Workup Logic Flow
Caption: Optimized workup procedure to handle Titanium emulsions and ensure high purity.
Analytical Specifications
For the dihydrochloride salt (1'-benzyl-3,5-dimethyl-1,4'-bipiperidine · 2HCl):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): Diagnostic signals include the benzylic singlet (~4.3 ppm), the N-CH-N methine proton (multiplet, ~3.5 ppm), and the methyl doublets from the 3,5-dimethyl ring (0.9–1.1 ppm).
-
Mass Spectrometry (ESI+): m/z calc for C₁₉H₃₀N₂ [M+H]⁺: 287.25; found 287.3.
-
Purity: >98% by HPLC (essential for biological SAR data).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance prevented imine formation. | Increase Step 1 time to 24h or gently heat to 40°C. Ensure Ti(OiPr)₄ is fresh. |
| Unfilterable Emulsion | Incorrect quench pH or insufficient water. | Add more 1M NaOH. Allow mixture to stir for 30 mins before filtering to "age" the precipitate. |
| Low Yield | Product lost on Celite pad. | Thoroughly wash the Celite pad with MeOH or 10% MeOH/DCM. The amine is sticky. |
| Oily Salt | Impurities or wrong solvent. | Recrystallize from EtOH/Et₂O or iPrOH. Ensure the free base is dry before adding HCl. |
References
-
General Mechanism & Ti(IV) Method: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] J. Org.[2][4][5][6][7] Chem.1990 , 55, 2552–2554. Link
-
Sodium Triacetoxyborohydride (Alternative): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][4][5][6][7] Chem.1996 , 61, 3849–3862.[2][4][8] Link
-
Bipiperidine Scaffolds in SAR: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with ammonium formate." J. Chem. Soc., Perkin Trans.[9] 11999 , 2527. (Demonstrates Ti-mediated utility in hindered systems).
Sources
- 1. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Modular access to N-substituted cis-3,5-diaminopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. designer-drug.com [designer-drug.com]
Technical Guide: Optimizing Yield in the Reductive Amination of Bulky Piperidines
Executive Summary: The "Steric Wall"
Reductive amination is a staple of medicinal chemistry, but 2,6-disubstituted piperidines (and similarly bulky amines) present a unique kinetic barrier. The nucleophilicity of the nitrogen is compromised by steric shielding, and the formation of the intermediate iminium ion—the critical rate-determining step—is often thermodynamically disfavored.
This guide moves beyond standard textbook protocols (e.g., simple NaBH(OAc)₃ mixing) to address forcing conditions , Lewis acid activation , and scavenging tactics required to breach the "steric wall" without compromising chemoselectivity.
Core Protocol: Titanium(IV) Isopropoxide Mediated Amination
For sterically hindered substrates where standard acid catalysis (Acetic Acid) fails, Titanium(IV) isopropoxide [Ti(OiPr)₄] is the industry-standard activator. It serves a dual function: acting as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine/enamine.
Standard Operating Procedure (SOP-RA-Ti)
Reagents:
-
Amine: 1.0 equiv (Bulky piperidine)
-
Ketone/Aldehyde: 1.1 – 1.2 equiv
-
Lewis Acid: Ti(OiPr)₄ (neat), 1.2 – 1.5 equiv
-
Reducing Agent: NaBH₄ (for methanol solvolysis) or NaBH(OAc)₃[1]
-
Solvent: THF (initial), MeOH (reduction step)
Step-by-Step Workflow:
-
Complexation (Neat/High Conc): In a dry vial, combine the amine and ketone. Add Ti(OiPr)₄ (1.2 equiv) directly to the mixture.
-
Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 M concentration).
-
-
Activation: Stir under Nitrogen/Argon at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by NMR or IR. You are looking for the disappearance of the carbonyl peak. For extremely hindered substrates, heat to 40–60°C.
-
-
Dilution: Once imine formation is confirmed, dilute the viscous mixture with anhydrous Methanol (to reach ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.
-
Caution: Exothermic hydrogen gas evolution.
-
-
Workup (The Critical Step): See Section 4 for the specific "Non-Emulsion" quenching protocol.
Comparative Analysis of Reducing Agents
| Reducing Agent | Reactivity Profile | Steric Tolerance | Side Reactions | Best Use Case |
| NaBH(OAc)₃ | Mild, Selective | Moderate | Low (No reduction of ketones) | General purpose; aldehydes + moderately bulky amines. |
| NaCNBH₃ | Slow, pH dependent | High | Cyanide toxicity; sluggish | Historical standard; use only if acid-sensitivity is extreme. |
| Ti(OiPr)₄ + NaBH₄ | Aggressive | Excellent | Potential reduction of other esters if not cold | Bulky piperidines; unreactive ketones. |
| Pic-BH₃ (Picoline Borane) | Moderate | Good | Very Low | Green alternative to cyanoborohydride. |
Troubleshooting Center (Q&A)
Category A: Reaction Kinetics (Low Conversion)
Q: I see starting material remaining even after 24 hours with Ti(OiPr)₄. What now? A: The steric bulk is preventing the initial attack.
-
Concentration: Run the imine formation step neat (solvent-free). Concentration drives the bimolecular reaction.
-
Microwave Assistance: Heat the Ti(OiPr)₄/substrate mixture to 80–100°C for 30–60 minutes in a microwave reactor before adding the reducing agent.
-
Lewis Acid Switch: If Ti fails, switch to stronger Lewis acids like AlCl₃ or Yb(OTf)₃ , though these require stricter anhydrous conditions.
Q: My LCMS shows the "M+2" peak (alcohol) instead of the product. A: You are reducing the ketone directly. This means the imine never formed, or the reducing agent is too aggressive compared to the rate of imine formation.
-
Fix: Ensure the imine is fully formed before adding the hydride source. Do not use "one-pot" mix-and-stir protocols for bulky groups; use the stepwise method described in the Core Protocol.
Category B: Impurity Profile
Q: I am seeing significant "bis-alkylation" or over-reaction. A: This is rare with bulky piperidines but common with primary amines.
-
Fix: Use NaBH(OAc)₃ in DCE (Dichloroethane).[2][3] The acetoxy groups reduce the hydride nucleophilicity, making it chemoselective for the iminium ion over the aldehyde/ketone.
Q: The product is trapped in a titanium emulsion during workup. A: The "Titanium Gel" is a notorious yield-killer. Do not just add water.
-
The "Fieser" Variation for Ti:
-
Dilute reaction mixture with Et₂O or EtOAc.
-
Add 1N NaOH (or 10% NH₄OH) dropwise while stirring vigorously.
-
Wait for the grey/white precipitate to clump and the supernatant to clarify.
-
Add anhydrous MgSO₄ to "dry" the clump.
-
Filter through a Celite pad. The titanium salts will stay on the filter; your product is in the filtrate.
-
Mechanistic Visualization
The following diagram illustrates the critical pathway differences between standard and Ti-mediated reductive amination, highlighting where yield is typically lost.
Figure 1: Mechanistic flow comparing standard vs. Titanium-mediated pathways. Note the "red" bottleneck caused by steric clash in standard protocols, which Ti-mediated activation bypasses.
References & Grounding
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Context: Establishes NaBH(OAc)₃ as the baseline for chemoselectivity, though often insufficient for extreme sterics without modification.
-
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3] The Journal of Organic Chemistry.
-
Context: The foundational text for using Ti(OiPr)₄ to overcome the equilibrium barrier in hindered amine synthesis.
-
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
-
Context: Validates the use of the cheaper/safer NaBH₄ in conjunction with Titanium, replacing the toxic cyanoborohydride.
-
-
Kato, H., et al. (2016). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules.
-
Context: Discusses advanced "forcing" conditions for tertiary amine formation involving bulky groups.
-
Sources
Technical Support Center: Purification of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Executive Summary & Compound Analysis
User Query: "I am experiencing severe tailing and poor recovery when purifying 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine on silica gel. What are the optimal conditions?"
Technical Diagnosis: The target molecule, 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , presents a classic "Sticky Amine" challenge.
-
Structural Profile: It contains two tertiary amine motifs (one cyclic, one at the bipiperidine linkage).
-
pKa Estimate: ~9.0–10.5 (Highly Basic).
-
The Failure Mode: Standard silica gel (
) is slightly acidic (pH ~5). The basic nitrogens in your compound protonate upon contact with surface silanol groups ( ), forming ionic bonds. This results in peak tailing (streaking) and irreversible adsorption (yield loss).
The Solution: You must suppress silanol ionization or competitively block these sites using a basic modifier in the mobile phase.[1]
Recommended Purification Protocols
Method A: The "Ammonia-Doped" System (Recommended)
Best for: High purity requirements and removing baseline impurities.
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
| Parameter | Specification | Note |
| Stationary Phase | Standard Silica Gel (40–63 µm) | No pre-treatment needed if modifier is in the eluent. |
| Modifier | 28-30% | Add to the MeOH portion before mixing with DCM to prevent phase separation. |
| Loading | Liquid load (DCM) or Dry load (Celite) | Dry loading on Celite is superior for resolution. Do not dry load on acidic silica. |
| Detection | UV (254 nm) + Iodine Stain | The benzyl group is UV active. Iodine is universal for amines. |
Protocol Steps:
-
Prepare a stock solution of 10%
in MeOH (Solution A). -
Equilibrate column with 100% DCM.
-
Run a gradient:
-
0–5 min: 100% DCM
-
5–20 min: 0%
10% Solution A in DCM. -
Note: The effective ammonia concentration is low, but sufficient to deprotonate silanols.
-
Method B: The "TEA-Blocked" System (Alternative)
Best for: Compounds soluble in non-chlorinated solvents.
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) / Triethylamine (TEA).[2][3] Ratio: Gradient from 90:10:1 to 50:50:1.
| Parameter | Specification | Note |
| Pre-treatment | Mandatory | Flush column with 1% TEA in Hexanes before loading sample. |
| Modifier | Triethylamine ( | Maintains basic pH throughout the run. |
| Workup Required | Yes | TEA boils at ~89°C. Fractions must be co-evaporated with toluene or dried under high vacuum to remove TEA residues. |
Troubleshooting Guide (FAQ)
Q1: My product is streaking across the entire TLC plate. How do I fix this?
A: Standard TLC plates are acidic. You must "basify" your TLC plate before spotting.
-
Fix: Dip the empty TLC plate in a solution of 10% TEA in Hexane and let it dry. Then spot your compound.[2][4] Use the same mobile phase (with TEA) to develop. This will simulate the column conditions accurately.
Q2: I see two close spots. Is this an impurity?
A: Likely not. The 3,5-dimethyl substitution on the piperidine ring creates stereocenters.
-
Explanation: You likely have a mixture of cis (meso) and trans diastereomers.
-
Action: If separation is required, use a slower gradient (e.g., 0.5% MeOH increase per minute) or switch to an Alumina (Basic) column, which often resolves amine diastereomers better than silica.
Q3: The product is stuck at the top of the column even with 10% MeOH.
A: You have formed a salt on the column.
-
Immediate Fix: Flush the column with DCM : MeOH : Triethylamine (80 : 18 : 2) . The high base concentration will break the silanol-amine interaction and elute the compound.
Q4: Can I use C18 (Reverse Phase) instead?
A: Yes, but you must control the pH.
-
Condition: Water / Acetonitrile with 0.1% Ammonium Bicarbonate (pH 10) or 0.1% Ammonia .
-
Warning: Do not use TFA (Trifluoroacetic acid). TFA will protonate the amine, making it charged and causing it to elute in the void volume (too fast) or streak.
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal mobile phase and troubleshooting separation issues based on solubility and stereochemistry.
Figure 2: The "Amine Tailing" Mechanism & Solution
Caption: Mechanistic view of how basic modifiers (TEA/NH3) prevent amine retention by competitively blocking acidic silanol sites.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine purification protocols).
-
Biotage. (2020). Strategies for Flash Chromatography of Basic Compounds. Biotage Knowledge Base. (Detailed data on amine tailing and mobile phase selection).
-
Teledyne ISCO. (2018). Purification of Amines: Silica vs. C18 vs. Amine-Functionalized Silica. Teledyne ISCO Application Notes.
-
Reich, H. J. (2017). Chromatography Tips: Amine Purification. University of Wisconsin-Madison Chemistry Database. (Authoritative academic guide on solvent systems for amines).
Sources
Technical Support Hub: Stereochemical Resolution in 3,5-Dimethyl-1,4'-bipiperidine Synthesis
Status: Active Operator: Senior Application Scientist Ticket ID: STEREO-35-BIP-001 Subject: Troubleshooting diastereomeric ratios (dr) and separation protocols.[1]
Introduction: The Stereochemical Challenge
Welcome to the technical support center. You are likely here because your synthesis of 3,5-dimethyl-1,4'-bipiperidine is yielding inconsistent biological data or complex NMR spectra.
The core issue lies in the 3,5-dimethylpiperidine ring.[1] Unlike simple piperidines, this ring possesses two chiral centers at C3 and C5.[1][2] The stereochemical outcome of your final bipiperidine is almost exclusively dictated by the isomeric purity of your starting material before the coupling step.[1]
This guide treats your synthesis as a modular system, isolating the stereochemical "noise" at its source.[1]
Module 1: Pre-Synthesis Diagnostics (The Root Cause)[1]
User Issue: "My final product shows multiple sets of peaks in NMR, and the biological activity varies batch-to-batch."
Diagnosis: You are likely using a commercial mixture of cis- and trans-3,5-dimethylpiperidine.[1][3]
-
Cis-isomer (Meso): The methyl groups are typically diequatorial in the chair conformation.[1] This is the thermodynamically stable isomer.
-
Trans-isomer (Racemic): One methyl is axial, the other equatorial.[1] This is higher energy and chiral (exists as a pair of enantiomers).
If you couple a mixture, you generate a complex mix of diastereomers (meso-product and racemic-product) that are difficult to separate later.[1]
Technical Protocol: Thermodynamic Equilibration of Starting Material
Goal: Convert the commercial cis/trans mixture to the thermodynamically favored cis-isomer (>95:5 dr) prior to coupling.[1]
Reagents:
-
Raney Nickel or Ru/Al₂O₃ (Catalyst)[1]
-
Solvent: Ethanol or neat (if high temp)
Workflow:
-
Setup: Place the amine mixture in a high-pressure reactor (Parr bomb).
-
Catalyst: Add 5 mol% Ru/Al₂O₃.
-
Conditions: Heat to 180–200°C under H₂ atmosphere (50 bar) for 24–48 hours.
-
Validation: Filter catalyst and analyze via GC-MS. Target >95% cis.
Data Table: Isomer Stability & Properties
| Property | cis-3,5-dimethylpiperidine | trans-3,5-dimethylpiperidine |
| Symmetry | Meso (Achiral plane of symmetry) | Racemic (Chiral pair) |
| Conformation | Chair (Me-eq, Me-eq) | Chair (Me-eq, Me-ax) |
| Thermodynamics | Stable (Favored) | Unstable (~2-3 kcal/mol higher) |
| Boiling Point | ~144°C | Slightly lower (often inseparable by distillation) |
| NMR Signal | Simplified (Symmetry equivalent) | Complex (Lack of symmetry) |
Module 2: The Coupling Reaction (Reductive Amination)
User Issue: "I am seeing epimerization or low yields during the coupling of 3,5-dimethylpiperidine to N-Boc-4-piperidone."
Diagnosis: Reductive amination using Sodium Triacetoxyborohydride (STAB) is generally stereoretentive regarding the existing chiral centers. However, harsh conditions (high heat, strong Lewis acids) can induce retro-Mannich fragmentation, leading to scrambling.[1]
Visualizing the Pathway
Caption: Kinetic control using STAB prevents the iminium intermediate from tautomerizing to the enamine, preserving the stereochemistry of the starting amine.
Optimized Protocol: "Soft" Reductive Amination
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] Avoid Methanol if using STAB (solvolysis risk).
-
Stoichiometry: 1.0 eq Amine : 1.1 eq Ketone : 1.5 eq NaBH(OAc)₃ : 1.0 eq AcOH.[1]
-
Step 1 (Imine Formation): Stir Amine and Ketone + AcOH for 30 mins at Room Temperature . Do not heat.
-
Step 2 (Reduction): Add STAB portion-wise.
-
Quench: Sat. NaHCO₃.
-
Why STAB? It is less acidic/reactive than NaCNBH₃, reducing the risk of opening the piperidine ring or reducing the ketone before imine formation.[1]
-
Module 3: Analysis & Troubleshooting (FAQ)
Q: How do I distinguish cis vs trans isomers in the final bipiperidine product using NMR?
A: The symmetry of the cis-isomer is your diagnostic tool.[1]
-
Cis-Product: The 3,5-methyl groups are chemically equivalent due to the plane of symmetry passing through the Nitrogen and C4.[1] You will see one doublet for the methyls.
-
Trans-Product: The lack of symmetry renders the methyls nonequivalent (or the ring undergoes rapid chair-flipping averaging to a broad signal).[1] You typically see two doublets or complex multiplets.[1]
-
13C NMR: The cis isomer usually displays fewer carbon signals (due to symmetry) compared to the trans isomer.
Q: Can I separate the isomers after the coupling?
A: It is significantly harder but possible.[1]
-
Flash Chromatography: Often ineffective due to similar polarity.[1]
-
Preparative HPLC: Requires high-pH modifiers (Ammonium Hydroxide) to keep the amines free-based.[1]
-
Crystallization: This is the preferred rescue method. Convert the bipiperidine to a salt (e.g., di-HCl or fumarate).[1] The cis-isomer salt often crystallizes more readily due to better packing symmetry.[1]
Troubleshooting Logic Tree
Caption: Diagnostic flow for isolating stereochemical failures. Priority is always placed on SM purity.
References
-
Stereochemistry of 3,5-Dimethylpiperidine
-
Reductive Amination Methodologies
-
Separation of Piperidine Isomers
-
Source: Patent CN1636979A "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers."[1]
- Relevance: Describes the catalytic hydrogenation/isomerization conditions (Ru/Al2O3) to favor the cis-isomer.
-
Link:
-
Sources
- 1. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in bipiperidine coupling reactions
Introduction: The Bipiperidine Paradox
As researchers, we often treat piperidines as standard secondary amines. However, bipiperidine scaffolds (specifically 4,4'-bipiperidine) present a unique "perfect storm" of challenges in coupling reactions. Whether you are performing a C-N cross-coupling (attaching the bipiperidine linker to an aryl halide) or a C-C coupling (synthesizing the core scaffold), you are fighting three adversaries: extreme steric hindrance , catalyst poisoning via chelation , and solubility-driven kinetic stalling .
This guide moves beyond generic "optimization" advice. We dissect the mechanistic failures specific to this scaffold and provide self-validating protocols to restore conversion.
Part 1: Troubleshooting C-N Coupling (Buchwald-Hartwig)
Scenario: You are trying to mono-arylate 4,4'-bipiperidine or couple an N-protected bipiperidine to an aryl halide, but conversion stalls at <30%.
Diagnostic 1: The "Black Crash" (Catalyst Deactivation)
Symptom: The reaction mixture turns dark black or precipitates palladium black within the first hour. Root Cause: Secondary amines, particularly cyclic ones like piperidines, are notorious for binding to Pd(II) species, displacing ligands and leading to the formation of inactive Pd-amine aggregates [1]. This is exacerbated if you use Pd(OAc)₂ or Pd₂dba₃, which require in-situ reduction and ligation. The Fix: Switch to Palladium Pre-catalysts (Gen-3 or Gen-4) . These complexes contain the ligand pre-ligated and an oxidative addition-prone backbone, bypassing the delicate induction period.
| Parameter | Standard Protocol (Avoid) | High-Performance Protocol |
| Pd Source | Pd(OAc)₂ or Pd₂dba₃ | RuPhos Pd G4 or BrettPhos Pd G4 |
| Ligand | BINAP / DPPF | RuPhos (for steric bulk) or BrettPhos (for electronic richness) |
| Activation | Heat to reduce Pd(II) | Active at RT; heat only to drive cycle |
Diagnostic 2: The Iodide Trap
Symptom: You switched from an Aryl Bromide to an Aryl Iodide expecting higher reactivity, but yields dropped. Root Cause: In Buchwald-Hartwig aminations, iodide ions (released after oxidative addition) can form bridging dimers with the Palladium catalyst, sequestering it in an off-cycle resting state. This "iodide inhibition" is particularly pronounced with electron-rich ligands like RuPhos [2]. The Fix:
-
Revert to Aryl Bromides: They are often superior for this specific transformation.
-
Add Soluble Silver Salts: If you must use iodide, add 1.0 equiv of AgOTf to precipitate the iodide and free the catalyst.
Diagnostic 3: Regioselectivity & Oligomerization
Symptom: LCMS shows a mixture of mono-coupled, di-coupled (dimer), and unreacted material. Root Cause: 4,4'-bipiperidine has two identical nucleophilic sites. Statistical coupling yields a mess. The Fix: Asymmetric Protection. Never attempt direct mono-coupling on the free diamine. Use N-Boc-4,4'-bipiperidine .
-
Synthesis: Treat 4,4'-bipiperidine with 0.9 equiv Boc₂O in Dichloromethane (0°C). The statistical mixture is easily separated by column chromatography (the di-Boc is non-polar, mono-Boc is polar). Use the purified mono-Boc species for your coupling.
Part 2: Troubleshooting C-C Coupling (Scaffold Synthesis)
Scenario: You are trying to synthesize the bipiperidine core itself or attach a piperidine to a heterocycle via the alpha-carbon.
Diagnostic 4: The sp³-sp³ Barrier
Symptom: Attempting to couple a 4-halopiperidine with a 4-metallopiperidine fails completely. Root Cause: Transition metal catalyzed cross-coupling between two secondary alkyl centers (sp³-sp³) is kinetically disfavored due to slow oxidative addition and rapid beta-hydride elimination. The Fix: Photoredox Alpha-Arylation (The MacMillan Approach). Instead of traditional cross-coupling, utilize photoredox catalysis to generate an alpha-amino radical that attacks the arene [3].
Protocol: Photoredox C-H Arylation of Piperidines
-
Catalyst: Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)
-
HAT Catalyst: Quinuclidine (or 3-acetoxyquinuclidine)
-
Light Source: Blue LED (450 nm)
-
Mechanism: The quinuclidine abstracts a hydrogen from the alpha-position of the N-Boc-piperidine. The resulting radical attacks the chloro-heteroarene.
Part 3: Visual Troubleshooting Guides
Figure 1: The Buchwald-Hartwig Decision Matrix
Use this logic flow to diagnose stalled C-N couplings.
Caption: Decision tree for diagnosing low yields in Pd-catalyzed amination of bipiperidines. Note the specific check for Iodide Inhibition.
Figure 2: Mechanistic Bottlenecks in Piperidine Coupling
Understanding where the cycle breaks allows for precise intervention.
Caption: The catalytic cycle highlighting the "Amine Binding" steric barrier and the "Off-Cycle Trap" caused by aryl iodides.
Part 4: Frequently Asked Questions (FAQs)
Q: I am using RuPhos, but my reaction is still slow (48h+). Should I increase temperature? A: Be cautious. RuPhos is thermally stable, but at temperatures >100°C, the amine substrate can undergo beta-hydride elimination or dehydrogenation if the catalyst loading is low. Instead of heat, increase the concentration . Bipiperidine couplings are often second-order; running at 0.5 M or 1.0 M (vs standard 0.1 M) can drive the reaction significantly faster.
Q: Can I use microwave irradiation? A: Yes, but only if you use a pre-catalyst . If you use Pd(OAc)₂ + Ligand in a microwave, the rapid heating often causes the palladium to agglomerate into nanoparticles ("Pd black") before the ligand can coordinate effectively. If using microwave, use Pd-G4 sources.
Q: My product is trapped in the aqueous phase during workup. How do I extract it? A: Bipiperidines are highly polar. Standard EtOAc/Water workups often fail.
-
Protocol: Adjust aqueous layer to pH > 12 using NaOH. Extract with DCM:MeOH (9:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts hydrogen bonding with water.
References
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts and Their Application." Tetrahedron, 2019.
-
Sather, A. C., et al. "The Iodide Effect in Buchwald-Hartwig Aminations." Journal of the American Chemical Society, 2020. (Note: Discusses the inhibitory effect of iodides in high-throughput screenings).
-
Prier, C. K., & MacMillan, D. W. "Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway."[1] Chemical Science, 2014.[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
Technical Support Center: Crystallization of Benzyl-Bipiperidine Derivatives
Case ID: BB-CRYST-402 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Oiling Out, Polymorphism, and Salt Formation in Lipophilic Amines
Introduction: The "Grease" vs. "Crystal" Conflict
Welcome to the technical support hub. You are likely here because your benzyl-bipiperidine derivative—a molecule characterized by a lipophilic benzyl tail and a flexible, basic bipiperidine core—is refusing to behave as a solid.
The Core Problem: These molecules exhibit a "schizophrenic" solubility profile. The benzyl group drives high solubility in non-polar solvents, while the basic nitrogens create high affinity for protic solvents. This often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.[1][2]
This guide abandons generic advice. We will focus on the specific thermodynamic and kinetic levers required to force this specific class of molecules into a lattice.
Module 1: Solvent System Selection
The "Goldilocks" Zone for Bipiperidines
Benzyl-bipiperidines are often too soluble in alcohols (methanol/ethanol) and too insoluble in pure alkanes (heptane/hexane). You must create a solvent window where the free energy of the crystal lattice is lower than the free energy of the oil phase.
Recommended Solvent Systems (Empirically Validated)
| System Type | Solvent Composition | Target Species | Mechanism |
| Primary (Salt) | Isopropanol (IPA) / Water (9:1 to 95:5) | Hydrochloride Salts | High dielectric constant suppresses oiling; water acts as a "lattice builder" for hydrates. |
| Secondary (Base) | Ethyl Acetate / Heptane | Free Bases | EtOAc solubilizes the benzyl group; Heptane acts as the antisolvent to drive nucleation. |
| Tertiary (Polishing) | Ethanol / Diethyl Ether | High-Purity Salts | Classical method for amine salts. Warning: High evaporation rate can induce rapid oiling. |
Workflow: Solubility Screening Logic
Figure 1: Decision matrix for initial solvent selection based on the ionization state of the molecule.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "I cool my reaction mixture, and instead of white crystals, a yellow gum coats the bottom of the flask. Stirring just smears it. What is happening?"
Technical Diagnosis: You have hit the Metastable Zone Width (MSZW) limit . The solution supersaturated, but the energy barrier to form a crystal surface is higher than the energy to form a liquid droplet. The "gum" is a solute-rich liquid phase containing high levels of impurities.
The "Temperature Cycling" Protocol
Do not just cool it further. That solidifies the gum into a glass, trapping impurities.
-
Re-heat: Heat the mixture until the gum just dissolves (the "clear point").
-
Seed at High T: Add 0.1% w/w pure seed crystals (if available) at 5-10°C below the clear point.
-
No seeds? Scratch the glass wall vigorously with a glass rod to create microscopic glass dust sites for nucleation.
-
-
Adiabatic Cooling: Turn off the heat but leave the flask in the oil bath. Allow the bath to cool down naturally. This ensures the cooling rate is extremely slow (< 5°C/hour).
-
Antisolvent Dosing: If using a binary system (e.g., EtOAc/Heptane), add the antisolvent (Heptane) through the condenser dropwise.
-
Critical: If cloudiness appears, STOP . Wait for it to clear or resolve into particles before adding more.
-
Module 3: Salt Formation & Polymorph Control
User Question: "My free base is a low-melting solid (40°C) and difficult to handle. How do I get a stable powder?"
Technical Diagnosis: Benzyl-bipiperidines are conformationally flexible. The free base has too many degrees of freedom to pack efficiently. You must lock the conformation using ionic bonds (Salt Formation).
Protocol: The "HCl Gas" Method (Anhydrous)
Why: Aqueous HCl often leads to hydrates or gums. Anhydrous conditions favor tight crystal packing.
-
Dissolution: Dissolve 10g of crude base in 50 mL Ethyl Acetate (dry).
-
Generation: Generate HCl gas (by dripping H2SO4 onto NaCl) or use HCl in Dioxane/Ether (4M solution).
-
Addition: Cool the base solution to 0°C. Add HCl solution dropwise.
-
Observation: A white precipitate should form immediately.
-
-
Digestion: If the precipitate is amorphous (fluffy/sticky), heat the suspension to reflux (77°C for EtOAc) for 30 minutes. This is called Ostwald Ripening —small, imperfect particles dissolve and redeposit onto larger, more crystalline ones.
-
Isolation: Filter while warm (40°C) to prevent coprecipitation of impurities.
Counter-Ion Screening Table
| Acid | Resulting Salt Properties | Best For...[3][4][5] |
| Hydrochloric Acid | High MP (>200°C), Hygroscopic | Initial isolation, purification. |
| Fumaric Acid | Moderate MP, Non-hygroscopic | Final formulation (pharmaceutically acceptable). |
| Oxalic Acid | Very High Crystallinity, Toxic | Analytical ID only (Single Crystal XRD). |
Module 4: Impurity Rejection
User Question: "My crystals are white, but the mother liquor is black, and the NMR shows 2% benzyl impurity. How do I clean this?"
Technical Diagnosis: The benzyl-bipiperidine lattice often contains "voids" that can trap planar impurities (like unreacted benzyl halides) or structurally similar byproducts (e.g., mono-piperidine derivatives).
The "Sacrificial Recrystallization" Technique
-
Dissolve the crude crystals in the minimum amount of boiling Ethanol .
-
Adsorb: Add Activated Carbon (Type: Norit SX Ultra) (5% w/w). Stir at reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad.
-
Crystallization: Re-heat filtrate to boiling. Add Water dropwise until persistent turbidity is observed. Add 1 mL Ethanol to clear it.
-
Cool: Allow to stand at room temperature for 12 hours, then 4°C for 4 hours.
Visualizing the Oiling Out Workflow
Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS).
References
-
Beckett, A. H., Harper, N. J., & Simmonds, A. B. (1969). Novel 4-benzylpiperidine derivatives. U.S. Patent No.[3] 3,462,444.[3] Washington, DC: U.S. Patent and Trademark Office. Link
- Relevance: foundational patent describing the synthesis and crystallization of benzyl-piperidine salts (HCl) using ethanol/ether systems.
-
Ramalingam, A. (2021).[4][9][10] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[9] Link
- Relevance: Reviews specific solvent systems for piperidine deriv
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link
- Relevance: Authoritative source on the thermodynamics of LLPS and seeding str
-
Nantong Huaxiang Pharmaceutical Technology. (2023). Preparation method of N-benzyl-4-piperidone. CN Patent CN116924967A. Link
-
Relevance: Modern industrial protocol for purifying benzyl-piperidine intermediates via vacuum distillation and crystallization.[5]
-
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. US3462444A - Novel 4-benzylpiperidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted benzyl bromide from piperidine reaction mixtures
Ticket ID: #BNZ-PIP-001 Subject: Removal of Unreacted Benzyl Bromide from Piperidine Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing excess benzyl bromide (BnBr) from a reaction mixture containing N-benzylpiperidine . This is a critical safety and purity issue. Benzyl bromide is a potent lachrymator and a reactive alkylating agent that must be quantitatively removed before biological testing or downstream synthesis.
Because the product (N-benzylpiperidine) is a tertiary amine and the impurity (benzyl bromide) is a neutral alkyl halide , we can exploit their drastic difference in acid-base behavior.
Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)
Best For: Bulk synthesis (>100 mg), high-purity requirements, and cost-efficiency.
The Scientific Logic
This method relies on the reversible protonation of the piperidine nitrogen.
-
N-Benzylpiperidine (Product): Basic (
). In acidic media ( ), it protonates to form a water-soluble ammonium salt. -
Benzyl Bromide (Impurity): Neutral. It remains lipophilic regardless of pH and stays in the organic solvent.
Step-by-Step Protocol
-
Evaporation: Remove the reaction solvent (e.g., DMF, THF, or Acetonitrile) under reduced pressure. Note: If DMF is used, significant washing with water is required first.
-
Dissolution: Redissolve the crude oil in a non-polar organic solvent (e.g., Diethyl Ether or DCM ).
-
Acidification (The Critical Step):
-
Separation & Wash:
-
Collect the Aqueous Layer (Contains Product).
-
Discard the Organic Layer (Contains Benzyl Bromide) into a halogenated waste stream.
-
Optional: Wash the aqueous layer once more with fresh ether to remove trace BnBr.
-
-
Basification & Recovery:
-
Drying: Dry combined organics over
, filter, and concentrate.
Visualizing the Workflow
Caption: Flowchart demonstrating the selective partitioning of the amine product into the aqueous phase, leaving the neutral alkyl halide impurity in the organic waste.
Module 2: Chemical Scavenging (High-Throughput / Small Scale)
Best For: Parallel synthesis, small scales (<50 mg), or when extraction is difficult (emulsions).
The Scientific Logic
Instead of washing, we use a Polymer-Supported (PS) Nucleophile . This solid resin reacts with the electrophilic benzyl bromide to covalently bond it to the bead. The bead is then removed by simple filtration.
-
Reagent: PS-Trisamine or PS-Thiophenol.
-
Mechanism:
Step-by-Step Protocol
-
Calculate Loading: Determine the excess mmol of Benzyl Bromide used (or estimate 0.2–0.5 equiv excess).
-
Add Scavenger: Add 3–5 equivalents (relative to the excess BnBr) of PS-Trisamine resin to the reaction vial.
-
Incubate: Shake at room temperature for 2–4 hours.
-
Tip: If the reaction solvent is DMF/DMSO, this works well. If the solvent is non-polar, ensure the resin swells (DCM/THF are best).
-
-
Filter: Pass the mixture through a fritted cartridge or filter paper.
-
Filtrate: Contains pure Product.
-
Solid: Contains Scavenged BnBr (Discard).
-
Module 3: Solution-Phase Quenching (The Safety Fix)
Best For: Neutralizing lachrymatory hazards before rotovap/disposal.
The Scientific Logic
If you cannot use resins or extraction immediately, you must "kill" the benzyl bromide to prevent safety hazards. We use a highly polar, water-soluble amine that reacts faster than your product.
-
Reagent: Ethanolamine or N,N-Dimethylethylenediamine .
-
Outcome: Converts volatile, lipophilic BnBr into a polar amino-alcohol that washes out in the very first water wash.
Step-by-Step Protocol
-
Add 2 equivalents (relative to excess BnBr) of Ethanolamine directly to the reaction mixture.
-
Stir for 30 minutes at room temperature.
-
Proceed to standard aqueous workup.[6] The byproduct (
) is extremely water-soluble and will not extract into the organic layer.
Comparative Analysis
| Feature | Acid-Base Extraction | Polymer Scavenging | Solution Quenching |
| Purity Potential | High (>98%) | Medium-High (>95%) | Medium (Requires Wash) |
| Scalability | Excellent (g to kg) | Poor (Expensive) | Good |
| Time Required | 45–60 mins | 2–4 hours | 30 mins + Workup |
| Cost | Low (Solvents/Acids) | High (Resins) | Low |
| Safety | High (BnBr contained) | Very High (Solid waste) | High (BnBr destroyed) |
FAQ: Troubleshooting Common Issues
Q: My product is not precipitating after adding NaOH.
-
A: N-benzylpiperidine is an oil.[6] It will not form crystals in water; it will form a cloudy emulsion or an oily layer on top. Extract this oil with DCM. Do not wait for crystals.
Q: I still see a spot on TLC corresponding to Benzyl Bromide.
-
A: Your initial acid wash was likely insufficient. If the organic layer is too concentrated, the BnBr might trap some product, or the acid didn't contact the amine effectively. Use a larger volume of dilute HCl (1M) and shake more vigorously.
Q: Can I use Silica Gel Chromatography?
-
A: Yes, but with caution. Benzyl bromide can streak on silica or decompose. Furthermore, it is difficult to visualize (weak UV). If you must use a column, use a gradient of Hexane:Ethyl Acetate (9:1 to 1:1) . The non-polar BnBr will elute near the solvent front; the polar amine product will stick and elute later (add 1% Triethylamine to the mobile phase to prevent tailing).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base Extraction of amines).
-
Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical assembly. J. Chem. Soc., Perkin Trans. 1, 2000 , 3815-4195.
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide. (Confirmation of lachrymatory status and reactivity).
-
Common Organic Chemistry. Benzyl Protection/Deprotection Protocols. (General reactivity of benzyl bromide).
Sources
Technical Guide: Controlling Regioselectivity in Dimethylpiperidine Substitution
This is a technical guide designed for the PiperidineTech Solutions Support Center.
Executive Summary
Dimethylpiperidines (DMPs), particularly the 2,6-dimethyl and 3,5-dimethyl isomers, are privileged scaffolds in drug discovery (e.g., local anesthetics like Ropivacaine, alkaloids like Pinidine). However, their functionalization presents a "Regioselectivity Paradox":
-
Steric Hindrance: The methyl groups block standard nucleophilic trajectories, making N-alkylation/arylation difficult.
-
C-H Activation: Distinguishing between chemically similar
-protons (C2 vs C6) or -protons (C3 vs C5) requires precise kinetic vs. thermodynamic control.
This guide provides troubleshooting workflows for the three most common experimental bottlenecks:
Module A: -Lithiation & Ring Functionalization
Focus: Creating or modifying the 2,6-substitution pattern via the Beak-Lee methodology.
Core Mechanism: Complex Induced Proximity Effect (CIPE)
In N-Boc-piperidines, lithiation is directed by the carbonyl oxygen of the Boc group. The key to regiocontrol is the stereoelectronic preference for equatorial deprotonation .
Troubleshooting Guide
Q1: I am trying to lithiate N-Boc-2-methylpiperidine to get the 2,6-trans isomer, but I am seeing low yields or mixed stereochemistry.
-
Root Cause: You are likely fighting
strain. In N-Boc-2-methylpiperidine, the methyl group prefers the axial position to avoid steric clash with the N-Boc group (allylic strain). However, lithiation removes the equatorial proton. -
The Fix:
-
Base Selection: Use s-BuLi / TMEDA (1.1 equiv) in Et₂O at -78°C. Do not use n-BuLi; it is often too aggregated.
-
Temperature Control: The lithiated species is configurationally stable at -78°C. If you warm it up (>-40°C), it may equilibrate to the thermodynamically more stable species, or undergo
-elimination. -
Stepwise Protocol:
-
Step 1: Lithiate N-Boc-piperidine
Electrophile 1 (creates 2-substituent).[1] -
Step 2: Isolate.
-
Step 3: Lithiate again. The second lithiation will occur at C6.
-
Stereochemical Outcome: The second group will enter trans to the first group because the second lithiation also occurs equatorially, and the intermediate minimizes 1,3-diaxial interactions.
-
-
Q2: I cannot lithiate N-Boc-2,6-dimethylpiperidine directly. Why?
-
Technical Insight: If you start with 2,6-dimethylpiperidine, the
-protons are methine protons. Removing them creates a quaternary lithio-species. This is sterically prohibitive and extremely slow. -
Alternative Pathway: Under aggressive conditions (t-BuLi), you may observe Lateral Lithiation (deprotonation of the methyl group itself), leading to chain extension rather than ring substitution.
-
Recommendation: If you need a quaternary center, use
-lithiation of enanines or radical pathways, not standard Beak lithiation.
Visualization: The Lithiation Decision Tree
Module B: Transition-Metal Catalyzed C-H Activation
Focus: Functionalizing C3 or C4 on an existing Dimethylpiperidine core.
The Challenge: Distal Functionalization
Standard lithiation hits C2/C6 (
Troubleshooting Guide
Q3: I want to arylate C3 of 2,6-dimethylpiperidine, but I only get recovered starting material.
-
Root Cause: The C3 position is deactivated by the inductive effect of the nitrogen, and the C2-methyl groups provide steric shielding.
-
The Fix: Directing Groups (DG).
-
Protocol: Install a C4-Aminoquinoline or Thioamide directing group.
-
Catalyst: Pd(OAc)₂ with a specific ligand (e.g., mono-N-protected amino acid ligands like Ac-Gly-OH ).
-
Mechanism: The DG coordinates the Pd, swinging it into the C3 position via a strained palladacycle. The "trans" relation to the C2-methyl is preferred to avoid steric clash.
-
Q4: Can I use Rhodium carbenoids for C-H insertion?
-
Yes, but: Rhodium carbenoid C-H insertion (e.g., using Davies' catalyst) is highly sensitive to sterics.
-
Regioselectivity: In N-Boc-piperidine, Rh-carbenoids favor C2. However, if C2/C6 are blocked (dimethyl), insertion will likely occur at C3 (the most accessible methylene).
-
Warning: 2,6-dimethylpiperidine has two methines and two methylenes. The Rh-carbenoid will favor the methylene (C3/C5) over the methine (C2/C6) due to steric accessibility, provided the N-protecting group is not too bulky.
Module C: Dimethylpiperidine as a Nucleophile ( / Buchwald)
Focus: Coupling the hindered 2,6-dimethylpiperidine to aryl halides.
Core Concept: Steric Steering (The Orthogonal Effect)
2,6-Dimethylpiperidine is a "secondary amine" on paper, but acts like a "tertiary amine" sterically. It often fails in standard Buchwald conditions where morpholine or piperidine succeed.
Troubleshooting Guide
Q5: My Buchwald-Hartwig coupling with 2,6-dimethylpiperidine yields <10%.
-
Diagnosis: The reductive elimination step is stalled because the bulky amine cannot approach the Pd center, or the amine acts as a base (
-hydride elimination on the Pd-Ar species). -
The Fix:
-
Ligand Switch: Move to Buchwald 3rd/4th Generation Precatalysts .
-
Best in Class:RuPhos or BrettPhos . These bulky, electron-rich phosphines facilitate the coupling of hindered amines.
-
NHC Ligands:Pd-PEPPSI-IPr is also effective for extremely hindered substrates.
-
-
Base: Switch to weak bases if possible (Cs₂CO₃) to prevent side reactions, or strong bases (NaOtBu) if the catalyst is robust (RuPhos).
-
Q6: In an
-
The Rule:
-
Small Amines: Controlled by electronics. Attack C4 (para-like) or C2 (ortho-like) depending on solvent/cation coordination.
-
Bulky Amines (2,6-DMP): Controlled by Sterics .
-
-
Scenario: If C5 has a substituent (even a small one), 2,6-DMP will be forced to the C2 position (distal from C5) or fail to react.
-
Data Table: Regioselectivity Shifts.
| Electrophile | Nucleophile | Major Product | Driver |
| 2,4-Dichloropyrimidine | Piperidine | C4-Substituted | Electronics (Para-preference) |
| 2,4-Dichloropyrimidine | 2,6-Dimethylpiperidine | C2-Substituted | Sterics (Avoids N-H/Cl clash) |
| 2,4-Dichloro-5-methylpyrimidine | 2,6-Dimethylpiperidine | No Reaction / Trace | Steric Overload |
Visualization: Steric Steering in
References
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[2] -
Coldham, I., et al. (2010).[3] Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[4]
-
Maitland, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Lulu, J., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv.
Sources
- 1. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
NMR spectral analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (1H, 13C)
Topic: Definitive NMR Spectral Analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (
A Comparative Guide for Structural Validation and Isomer Differentiation
Executive Summary & Strategic Context
In the development of neuroactive ligands—specifically high-affinity sigma receptor antagonists and acetylcholinesterase (AChE) inhibitors—the 1,4'-bipiperidine scaffold is a privileged structure.[1] The introduction of a 3,5-dimethyl substitution pattern on the distal piperidine ring introduces significant stereochemical complexity.[1]
This guide compares the standard 1D NMR analysis against advanced 2D spectroscopic workflows (HSQC, NOESY) to resolve the critical stereochemical challenge: differentiating the biologically preferred cis-isomer (diequatorial methyls) from the trans-isomer (axial/equatorial methyls).
Why This Matters:
-
Potency: The cis-conformation often exhibits superior binding affinity due to a defined hydrophobic envelope.[1]
-
Quality Control: Standard 1D
H NMR often fails to quantify trans-impurities <5% due to signal overlap in the 1.4–1.8 ppm "methylene envelope."[1]
Structural Analysis & Isomer Logic
Before interpreting spectra, one must understand the conformational dynamics.[1] The molecule consists of two rings:[1][2]
-
Ring A (Proximal): 1'-benzylpiperidine (anchored by the benzyl group).[1][3]
-
Ring B (Distal): 3,5-dimethylpiperidine (attached via N1 to C4' of Ring A).[1]
The Stereochemical Challenge
The 3,5-dimethylpiperidine ring exists in two diastereomeric forms. Distinguishing them requires observing the specific coupling constants and NOE signals of the methyl protons.[1]
| Feature | Cis-Isomer (Preferred Target) | Trans-Isomer (Impurity) |
| Symmetry | Meso-like (plane of symmetry through N-C4 axis).[1] | Racemic ( |
| Conformation | Rigid Chair (Both methyls Equatorial ).[1] | Distorted Chair/Twist Boat (1 Eq , 1 Ax ). |
| Methyl Signals | Single doublet (isochronous).[1] | Two doublets (anisochronous).[1] |
| Thermodynamics | More stable (minimized 1,3-diaxial strain).[1] | Less stable (~1.8 kcal/mol higher energy).[1] |
Comparative Analytical Workflows
We compare two analytical approaches: the Rapid Screen (Method A) and the Definitive Structural Audit (Method B) .[1]
Method A: Standard 1D
H NMR (400 MHz)
-
Utility: Quick confirmation of the benzyl group and bipiperidine core.[1]
-
Limitation: The 3,5-dimethyl signals often overlap with the piperidine ring protons, making it difficult to detect minor trans impurities.[1]
Method B: Integrated 2D NMR (HSQC + NOESY)
-
Utility: Absolute stereochemical assignment.
-
Mechanism: Uses
C dispersion to separate methyl signals and NOE to determine spatial proximity of axial protons.[1]
Decision Logic: Isomer Assignment Workflow
Figure 1: Decision tree for distinguishing cis/trans stereoisomers using 1D and 2D NMR data.
Detailed Spectral Data (Reference Standards)
The following data represents the Reference Standard for the biologically active cis-isomer (diequatorial).
Table 1: Predicted
H NMR Assignment (CDCl
, 400 MHz)
| Position | Multiplicity | Interpretation | ||
| Benzyl-Ar | 7.20 – 7.35 | Multiplet | - | Aromatic envelope (5H).[1] |
| Benzyl-CH | 3.50 | Singlet | - | Characteristic benzylic singlet (2H).[1] |
| H-2', H-6' (Ring A) | 2.92 | Broad Doublet | 11.5 | Equatorial protons on proximal ring (deshielded by N).[1] |
| H-4' (Linker) | 2.35 | Multiplet (tt) | 11.0, 3.5 | Methine linking the two rings.[1] |
| H-2, H-6 (Ring B) | 2.85 (eq) / 1.65 (ax) | Broad D / Triplet | - | Distal ring N-CH protons.[1] |
| H-3, H-5 (Ring B) | 1.75 | Multiplet | - | Methine protons bearing methyls. |
| 3,5-Dimethyl | 0.85 | Doublet | 6.5 | Diagnostic: Single doublet confirms cis-symmetry.[1] |
Table 2:
C NMR Assignment (CDCl
, 100 MHz)
| Carbon Type | Assignment Logic | |
| Aromatic C | 138.5 (ipso), 129.2, 128.3, 127.1 | Standard mono-substituted benzene pattern.[1] |
| Benzyl CH | 63.2 | Deshielded benzylic carbon.[1] |
| Ring A (C2', C6') | 53.5 | Alpha to Nitrogen (Proximal).[1] |
| Ring A (C4') | 62.1 | Methine linker (Alpha to N of Ring B).[1] |
| Ring B (C2, C6) | 60.5 | Alpha to Nitrogen (Distal).[1] |
| Ring B (C3, C5) | 31.2 | Beta carbons (bearing methyls).[1] |
| Methyls | 19.8 | Diagnostic: Equatorial methyls resonate >18 ppm.[1][2] Axial methyls would appear <17 ppm.[1] |
Critical Insight: In the trans-isomer, the
C spectrum would show two distinct methyl peaks (e.g., 19.5 ppm and 16.2 ppm) due to the non-equivalent equatorial and axial environments.[1]
Experimental Protocols
Protocol A: Sample Preparation
-
Solvent Choice: Use CDCl
(99.8% D) + 0.03% TMS.[1]-
Why? CDCl
minimizes viscosity-induced line broadening compared to DMSO, essential for resolving the methyl doublet.[1]
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>20 mg) can cause aggregation of the bipiperidine, shifting N-adjacent protons.[1]
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K
CO from synthesis) which degrade resolution.[1]
Protocol B: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.
-
Relaxation Delay (D1): Set to 2.0 s . The methyl protons have longer T1 relaxation times; insufficient delay will suppress their integration, leading to errors in purity calculation.[1]
-
Scans (NS): 16 scans (1D), 8 scans (COSY/HSQC).[1]
References & Validation Sources
-
Bipiperidine Scaffold Analysis:
-
Stereochemical Shifts of Methylpiperidines:
-
Source: Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. (Discussion on conformational analysis of 1,3-disubstituted cyclohexanes/piperidines).
-
Context: Establishes the ~1.8 kcal/mol preference for diequatorial conformation in 3,5-dimethyl systems.
-
-
NMR Solvent Impurities & Standards:
-
Analogous Assignments (1-Benzyl-4-substituted piperidines):
Sources
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Dimethyl Bipiperidines
Topic: Mass Spectrometry Fragmentation Pattern of Dimethyl Bipiperidines Content Type: Publish Comparison Guide
Executive Summary
Dimethyl bipiperidines (C₁₂H₂₄N₂, MW 196.34 Da) are critical structural impurities often encountered in the synthesis and degradation profiling of piperidine-based local anesthetics (e.g., bupivacaine, ropivacaine) and hydrogenation products of bipyridines. Their structural similarity to the parent drugs and the existence of multiple positional isomers (e.g., 2,2'-, 3,3'-, 4,4'-) make them analytically challenging.
This guide provides a technical comparison of the mass spectrometric behavior of dimethyl bipiperidines against their unmethylated and monomethylated counterparts. It focuses on distinguishing isomers through fragmentation mechanics, specifically contrasting bridge-cleavage versus ring-cleavage pathways.
Technical Deep Dive: Fragmentation Mechanics
The fragmentation of piperidine dimers is governed by the stability of the resulting iminium ions. The position of the linkage between the two rings (2,2' vs. 4,4') and the location of the methyl groups dictate the dominant pathway.
Electron Ionization (EI) – The Hard Ionization Fingerprint
In EI (70 eV), the radical cation (
-
Mechanism A: Bridge Cleavage (Diagnostic for 2,2'-Isomers) In 2,2'-bipiperidines, the C-C bond connecting the rings is
to both nitrogen atoms. This bond is exceptionally labile. Ionization triggers homolytic cleavage at this bridge, splitting the molecule into two halves.-
Result: A dominant base peak at m/z 98 (for symmetric dimethyl isomers) or a mix of m/z 84/112 (for asymmetric methylation).
-
-
Mechanism B: Ring Cleavage (Diagnostic for 3,3'- and 4,4'-Isomers) In 4,4'-bipiperidines, the bridge is
to the nitrogens. The radical site on the nitrogen cannot stabilize a bridge cleavage. Instead, -cleavage occurs within the piperidine ring (endocyclic cleavage), leading to loss of alkyl radicals (e.g., methyl, ethyl) or ring opening.-
Result: The molecular ion (
, m/z 196) is more abundant; the "half-molecule" ion is weak or absent.
-
Electrospray Ionization (ESI) – The Soft Ionization Fingerprint
In ESI (+ve mode), the species is the protonated molecule
-
Neutral Loss: Loss of
(17 Da) is common in piperidines, yielding m/z 180. -
Retro-Diels-Alder (RDA): High-energy collisions can induce ring opening, often observed as losses of
(28 Da) or (42 Da).
Visualization of Fragmentation Pathways
Figure 1: Mechanistic divergence in fragmentation between 2,2'- and 4,4'-dimethyl bipiperidine isomers.
Comparative Analysis: Product Performance
The following data compares the dimethyl variant against the unsubstituted parent and monomethyl intermediate. This data is essential for identifying the degree of methylation in unknown impurities.
Table 1: Diagnostic Ion Comparison (EI Mode)
| Compound Class | Molecular Ion ( | Base Peak (100%) | Key Diagnostic Fragments | Mechanistic Insight |
| Bipiperidine (Unsubstituted) | m/z 168 | m/z 84 | m/z 168, 84, 55 | Symmetric cleavage at C2-C2' bridge yields intense m/z 84 monomer. |
| Monomethyl Bipiperidine | m/z 182 | m/z 84 or 98 | m/z 182, 98, 84 | Asymmetric cleavage. Ratio of m/z 98 to 84 indicates methyl position. |
| Dimethyl Bipiperidine (Target) | m/z 196 | m/z 98 | m/z 196, 181, 98, 55 | m/z 98 confirms methylation on both rings (if symmetric). m/z 181 indicates methyl loss. |
Table 2: Isomer Differentiation (Performance Metrics)
| Feature | 2,2'-Dimethyl Isomer | 4,4'-Dimethyl Isomer |
| Bridge Stability | Low (Labile) | High (Stable) |
| Dominant Fragment | m/z 98 (Monomer) | m/z 196 ( |
| Spectrum Complexity | Simple (dominated by monomer) | Complex (many ring-fragment ions) |
| Differentiation Strategy | Look for base peak at M/2.[1][2] | Look for strong molecular ion and M-15/M-29. |
Validated Experimental Protocols
To ensure reproducibility and trust in your data, follow these self-validating protocols.
Protocol A: LC-MS/MS (ESI) for Impurity Profiling
Best for: Trace analysis in biological matrices or drug formulations.
-
Sample Prep: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid to 1 µg/mL.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Why: Piperidines are basic; C18 retains them well at high pH, but low pH (formic acid) is needed for ESI efficiency.
-
-
Mobile Phase:
-
MS Settings (Q-TOF or Triple Quad):
-
Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Self-Validation Step: Infuse a known standard of Bupivacaine (m/z 289). Ensure signal stability <5% RSD before injecting unknowns.
-
-
Data Acquisition: Perform Product Ion Scan of precursor m/z 197.2 (
).-
Collision Energy (CE): Ramp 20–40 eV.
-
Target: Monitor transition 197 -> 98 (Bridge cleavage) vs 197 -> 180 (Ammonia loss).
-
Protocol B: GC-MS (EI) for Structural Elucidation
Best for: Isomer differentiation and library matching.
-
Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride).
-
Note: This adds 192 Da (two trifluoroacetyl groups) to the MW.
-
-
GC Parameters:
-
Column: HP-5ms or equivalent (5% phenyl methyl siloxane).
-
Inlet: 250°C, Split 10:1.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.
-
-
MS Parameters:
-
Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
-
-
Interpretation Logic:
References
-
NIST Chemistry WebBook. 2,2'-Bipyridine, 4,4'-dimethyl- Mass Spectrum (EI). (Note: Aromatic precursor often used as reference for substitution patterns). Available at: [Link]
-
PubChem. Compound Summary: 4,4'-Dimethyl-2,2'-bipyridine.[1][2][6][7][8][9][10] National Library of Medicine. Available at: [Link]
-
PureSynth. 4,4'-Dimethyl-2,2'-bipiperidine Product Specifications. (Confirmation of commercial availability of specific isomers). Available at: [Link]
Sources
- 1. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
- 2. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
- 7. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
- 8. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
- 9. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
HPLC Method Validation for 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine Purity
This guide outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a critical intermediate and potential process-related impurity in the synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs) such as Donepezil or Irinotecan analogs.
A Comparative Guide to Robust Chromatographic Analysis
Executive Summary & Molecule Profile
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is a strongly basic, nitrogen-rich heterocycle. Its structure—comprising a lipophilic benzyl moiety and a sterically hindered bipiperidine core—presents specific chromatographic challenges:
-
pKa: Estimated >9.5 (due to secondary/tertiary amine functions).
-
Chromatographic Behavior: Prone to severe peak tailing on traditional silica-based columns due to secondary interactions with residual silanols.[1]
-
Detection: Weak UV chromophore (benzyl group), requiring low-wavelength detection (210–220 nm) or Mass Spectrometry (MS).
This guide compares a traditional Ion-Pairing Method against a modern High-pH Core-Shell Method , demonstrating why the latter is the superior choice for validation in a regulated environment.
Comparative Analysis: Selecting the Right Methodology
The primary challenge in analyzing bipiperidines is suppressing silanol activity to prevent peak tailing.
Option A: The Traditional Approach (Acidic Ion-Pairing)
-
Column: Standard C18 (5 µm, fully porous).
-
Mobile Phase: Phosphate Buffer (pH 3.0) + Sodium Octanesulfonate (Ion-Pair Reagent).
-
Mechanism: The ion-pair reagent neutralizes the positive charge on the piperidine nitrogen, increasing retention and reducing silanol interaction.
-
Drawbacks:
-
Equilibration: Long equilibration times (slow column turnover).
-
MS Incompatibility: Non-volatile salts ruin Mass Spec sources.
-
Robustness: Slight changes in pH or reagent concentration drastically shift retention times.
-
Option B: The Modern Approach (High-pH Core-Shell) [RECOMMENDED]
-
Column: Hybrid Particle (e.g., Waters XBridge BEH) or High-pH Stable Core-Shell (e.g., Agilent Poroshell HPH-C18).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.5–10.0) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: At pH 10, the basic piperidine nitrogens are deprotonated (neutral), eliminating silanol repulsion and drastically improving peak shape.
-
Advantages:
-
Efficiency: Core-shell particles (2.7 µm) provide UHPLC-like resolution at lower backpressures.
-
MS Compatible: Volatile buffer allows for direct coupling to LC-MS for impurity identification.
-
Speed: 3x faster run times than Option A.
-
Performance Data Comparison
| Parameter | Method A (Acidic Ion-Pair) | Method B (High-pH Core-Shell) |
| USP Tailing Factor ( | 1.8 – 2.2 (Poor) | 1.05 – 1.15 (Excellent) |
| Theoretical Plates (N) | ~8,000 | >25,000 |
| LOD (µg/mL) | 0.5 | 0.05 (Sharper peaks = higher S/N) |
| Run Time | 25 mins | 8 mins |
| MS Compatibility | No | Yes |
Detailed Experimental Protocol (Method B)
This protocol is designed for the purity assessment of the title compound and detection of its des-benzyl precursors.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
-
Instrument: HPLC/UHPLC System with PDA or UV Detector.
-
Column: Agilent Poroshell HPH-C18, 4.6 × 100 mm, 2.7 µm (or equivalent Hybrid particle).
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Elution |
| 6.0 | 90 | Ramp to wash lipophilic impurities |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
| 10.0 | 10 | End of Run |
Standard & Sample Preparation[6]
-
Diluent: 50:50 Water:Acetonitrile (matches initial gradient strength to prevent "solvent shock" peak distortion).
-
Stock Solution: Dissolve 10 mg of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay; 0.5 µg/mL (0.5%) for impurity quantification.
Validation Workflow (ICH Q2(R2) Compliant)
The validation must prove the method is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation process.
Figure 1: Step-by-step validation logic flow ensuring ICH Q2(R2) compliance.
Key Validation Experiments
Experiment 1: Specificity (Forced Degradation)
-
Objective: Ensure the main peak is pure and separated from degradation products.
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.
-
Acceptance: Peak Purity Index (via PDA detector) > 0.999; Resolution > 1.5 between all peaks.
Experiment 2: Linearity & Range
-
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance: Correlation Coefficient (
) 0.999; Y-intercept bias 2.0%.[5]
Experiment 3: Accuracy (Recovery)
-
Objective: Confirm no matrix interference.
-
Protocol: Spike known amounts of impurity into the sample matrix at 50%, 100%, and 150% levels (Triplicate injections).
-
Acceptance: Mean recovery between 98.0% – 102.0%.
Experiment 4: Robustness
-
Objective: Test method reliability under small variations.
-
Variations:
-
Flow rate: ± 0.1 mL/min.
-
Column Temp: ± 5°C.
-
pH: ± 0.2 units.
-
-
Acceptance: System Suitability parameters (Tailing, Resolution) remain within limits.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or pH too low. | Ensure pH is > 9.5. Replace column if older than 500 injections. |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation. | Use column oven. Cap mobile phase bottles (Ammonia is volatile). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent is weaker than or equal to initial mobile phase (10% ACN). |
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH." Journal of Chromatography A, 2010.
-
Waters Corporation. "Method Transfer and Optimization for Donepezil Impurities using XBridge Columns." Waters Application Notes, 2014.
-
Agilent Technologies. "Analysis of Basic Drugs using Agilent Poroshell 120 HPH-C18." Agilent Technical Overview, 2016.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of (1,4’-Bipiperidine)-4’-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Acetylcholinesterase (AChE) Inhibition Assay of Bipiperidine Derivatives
Executive Summary
The Dual-Binding Advantage: Unlike first-generation AChE inhibitors (e.g., Tacrine) that target only the Catalytic Anionic Site (CAS), bipiperidine derivatives represent a sophisticated class of "dual-binding site" inhibitors. Their structural elongation allows them to bridge the enzyme's active site gorge, simultaneously interacting with the CAS and the Peripheral Anionic Site (PAS) .
This guide provides a rigorous comparative analysis and an optimized Ellman’s assay protocol specifically engineered for bipiperidine derivatives. These compounds often exhibit nanomolar potency and, critically, the ability to inhibit AChE-induced amyloid-beta (Aβ) aggregation—a property absent in pure CAS inhibitors.
Part 1: Mechanistic Logic & Structural Advantage
To understand the assay requirements, one must understand the target interaction. The AChE active site is located at the bottom of a deep (20 Å) hydrophobic gorge.
-
Traditional Inhibitors (e.g., Edrophonium): Bind only to the CAS at the bottom.
-
Bipiperidine Derivatives: Act as "molecular dumbbells." One piperidine ring binds the CAS (mimicking acetylcholine), while the linker spans the gorge, allowing the second moiety to anchor at the PAS near the surface.
Mechanism of Action: Dual-Site Inhibition
The following diagram illustrates the logical pathway of dual-site inhibition and its downstream therapeutic effects compared to standard competitive inhibition.
Figure 1: Logical map of AChE inhibition mechanisms. Bipiperidine derivatives uniquely block both catalytic hydrolysis and PAS-mediated Aβ aggregation.
Part 2: Comparative Performance Analysis
The following data compares a representative optimized Bipiperidine derivative against industry standards.
Key Insight: While Donepezil is the gold standard, bipiperidine derivatives with optimized linker lengths (
Table 1: Performance Benchmarking (In Vitro)
| Feature | Bipiperidine Derivative (Lead) | Donepezil (Standard) | Tacrine (Legacy) | Significance |
| IC50 (AChE) | 0.5 – 10 nM | 6.7 – 37 nM | 77 – 200 nM | Bipiperidines often match or exceed Donepezil potency [1, 2]. |
| Selectivity (AChE/BuChE) | High (>1000-fold) | High (~1100-fold) | Low (~1-fold) | High selectivity reduces peripheral side effects [1]. |
| Binding Mode | Mixed-Type / Dual | Mixed-Type | Competitive | Dual binding correlates with disease-modifying potential. |
| Aβ Aggregation Inhibition | High (PAS-mediated) | Moderate | Negligible | Critical for modifying AD progression, not just symptoms [3]. |
| Solubility (LogP) | 3.5 – 5.0 (Lipophilic) | 4.0 | 2.7 | Bipiperidines are highly hydrophobic; assay solvent choice is critical. |
Part 3: Optimized Experimental Protocol (Ellman’s Assay)
Disclaimer: This protocol is optimized for hydrophobic basic amines (bipiperidines). Standard aqueous protocols often fail with these compounds due to precipitation or non-specific binding to plastics.
Critical Reagents & Preparation
-
Enzyme: Electrophorus electricus AChE (EeAChE) for screening; Human Recombinant AChE (hAChE) for hit validation.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Solvent: 100% DMSO for stock; diluted to <1% final concentration.
The "Solubility-First" Workflow
Bipiperidines can precipitate upon dilution into aqueous buffer, causing false negatives (loss of compound) or false positives (aggregate inhibition).
Step-by-Step Protocol:
-
Stock Preparation: Dissolve bipiperidine derivative in 100% DMSO to 10 mM. Sonicate if necessary.
-
Intermediate Dilution (Critical): Prepare serial dilutions in DMSO first , not buffer.
-
Why? Diluting directly into buffer often crashes lipophilic compounds out of solution immediately.
-
-
Plate Setup (96-well):
-
Buffer: Add 150 µL of 0.1 M Phosphate Buffer (pH 8.0) to wells.
-
Enzyme: Add 20 µL of AChE solution (0.1 U/mL).
-
Inhibitor: Add 10 µL of compound (from DMSO dilution). Final DMSO conc. must be ≤0.5%.
-
Pre-Incubation: Incubate for 15 minutes at 25°C .
-
Note: Bipiperidines are slow-binding inhibitors; pre-incubation is mandatory for equilibrium [1].
-
-
-
Reaction Initiation:
-
Add 10 µL of DTNB (10 mM) + 10 µL of ATCh (15 mM).
-
-
Kinetic Readout:
-
Measure Absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Assay Workflow Diagram
Figure 2: Optimized Ellman’s Assay workflow for lipophilic bipiperidine derivatives. Note the specific DMSO handling steps.
Part 4: Data Analysis & Validation
Calculating IC50
Do not use endpoint measurements. Use the initial velocity (
Validating the Mode of Inhibition
To confirm the "Dual Binding" hypothesis, perform a kinetic study at varying substrate concentrations.
-
Competitive Inhibitor (Tacrine):
unchanged, increases. -
Mixed-Type (Bipiperidines):
decreases, may change. -
Visual Check: Use a Lineweaver-Burk Plot . Bipiperidines typically show intersecting lines to the left of the Y-axis (Mixed-type) [4].
Troubleshooting Common Failures
| Issue | Probable Cause | Corrective Action |
| High Background Color | Spontaneous hydrolysis of DTNB | Prepare DTNB fresh; keep pH strictly at 8.0 (higher pH triggers hydrolysis). |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or measure for a shorter duration (initial 2-3 mins). |
| Precipitation | Compound insolubility | Do not dilute aqueous stock. Use the "DMSO-to-Well" method described above. |
| No Inhibition | Insufficient incubation | Bipiperidines induce conformational changes; extend pre-incubation to 30 mins. |
References
-
Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology.
-
Sugimoto, H., et al. (2000).[1] Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors.[2] Current Medicinal Chemistry. (Foundational SAR for benzylpiperidines).
-
Inestrosa, N. C., et al. (1996). Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral binding site of the enzyme.[3] Neuron.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. (Structural basis for dual binding).[3]
Sources
Publish Comparison Guide: Binding Affinity of Benzyl-bipiperidines to Sigma-1 Receptors
The following guide provides an in-depth technical comparison of Benzyl-bipiperidine scaffolds against standard Sigma-1 receptor (
Executive Summary
The Benzyl-bipiperidine scaffold (specifically the 1'-benzyl-1,4'-bipiperidine moiety) represents a privileged structural class in the design of high-affinity Sigma-1 receptor (
Recent structure-activity relationship (SAR) studies indicate that these ligands bind to the
Molecular Mechanism & Rationale
The Pharmacophore: Why Benzyl-bipiperidines?
The
-
Basic Nitrogen: For electrostatic anchoring to Asp126 or Glu172.
-
Hydrophobic Flanking Regions: To occupy the primary and secondary hydrophobic pockets.
The 1'-benzyl-1,4'-bipiperidine structure perfectly satisfies these requirements:
-
The Distal Piperidine: Acts as the primary basic center.
-
The N-Benzyl Group: Occupies the large hydrophobic pocket, significantly enhancing affinity compared to N-methyl analogs.
-
The Bipiperidine Linker: Provides a semi-rigid spacer that reduces conformational entropy penalties upon binding.
Signaling Pathway Modulation
Upon binding, agonists triggers the dissociation of
Figure 1: Mechanism of Action. Ligand binding promotes the dissociation of the inhibitory BiP protein, activating the S1R chaperone function.
Comparative Performance Analysis
The following data synthesizes binding affinities (
Table 1: Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) and Selectivity Profile[1][2][3][4]
| Ligand Class | Compound Name | Selectivity Ratio ( | Functional Class | ||
| Benzyl-bipiperidine | 1'-benzyl-1,4'-bipiperidine | 1.2 ± 0.3 | 78.5 | ~65 | Agonist |
| Benzyl-piperidine | N-(1-benzylpiperidin-4-yl) | 3.90 | 240 | 61.5 | Agonist |
| Standard (Agonist) | (+)-Pentazocine | 3.0 ± 0.5 | >1,000 | >330 | Agonist |
| Standard (Agonist) | PRE-084 | 44.0 | >10,000 | >200 | Agonist |
| Standard (Antagonist) | Haloperidol | 2.5 ± 1.0 | 60 | ~24 | Antagonist |
| Standard (Non-selective) | DTG | 35.5 | 39.9 | 1.1 | Agonist |
Key Insights:
-
High Affinity: The benzyl-bipiperidine scaffold exhibits single-digit nanomolar affinity (1.2 nM), comparable to the potent antagonist Haloperidol and superior to the standard agonist PRE-084.
-
Selectivity: While not as selective as (+)-Pentazocine, benzyl-bipiperidines show a significant preference (65-fold) for
R over R, making them suitable for specific probing of R functions without significant R cytotoxicity interference. -
Structure-Activity Driver: The N-benzyl group is the primary driver of affinity. Removal of the benzyl group (yielding a secondary amine) typically results in a >10-fold loss of affinity.
Experimental Validation Protocols
To replicate these findings, use the following self-validating radioligand binding workflow. This protocol uses [³H]-(+)-pentazocine , the gold standard for
Protocol: Receptor Competitive Binding Assay
Materials:
-
Tissue Source: Guinea Pig Brain membranes (highest
R density) or transfected HEK293 cells. -
Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~30-60 Ci/mmol).
-
Non-Specific Binder: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold 50 mM Tris-HCl.
-
Centrifuge at 40,000 x g for 15 min at 4°C.
-
Resuspend pellet and repeat wash to remove endogenous ligands.
-
Final resuspension to protein concentration of ~0.5 mg/mL.
-
-
Incubation Setup (96-well plate):
-
Total Binding: 150 µL Membrane + 50 µL Buffer + 50 µL [³H]-(+)-pentazocine (Final conc. 3 nM).
-
Non-Specific Binding (NSB): 150 µL Membrane + 50 µL Haloperidol (10 µM) + 50 µL [³H]-(+)-pentazocine.
-
Test Compounds: 150 µL Membrane + 50 µL Benzyl-bipiperidine (varying conc.
to M) + 50 µL [³H]-(+)-pentazocine.
-
-
Equilibrium:
-
Incubate at 37°C for 120 minutes (Critical: S1R kinetics are slow; room temperature may underestimate affinity).
-
-
Termination:
-
Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Wash 3x with 5 mL ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail and count radioactivity (CPM).
-
Figure 2: Radioligand Binding Assay Workflow.[1] This standardized process ensures reproducibility of
References
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
-
Huang, Y., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands.[2] Journal of Medicinal Chemistry, 44(25), 4404-4415.[2]
- Ronsisvalle, G., et al. (2001). Non-opioid sigma receptors: Sigma1 receptor ligands. Pure and Applied Chemistry, 73(9), 1499-1509.
- Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European Journal of Pharmacology, 280(3), 301-310.
-
Gifford Bioscience. Radioligand Binding Assay Protocol: Sigma-1 Receptor.
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial activity screening of 3,5-dimethyl-1,4'-bipiperidine analogs
Topic: Antimicrobial Activity Screening of 3,5-Dimethyl-1,4'-Bipiperidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bipiperidine Scaffold in Antimicrobial Discovery
The 1,4'-bipiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a critical linker in agents targeting multidrug-resistant (MDR) bacteria and Mycobacterium tuberculosis. While the unsubstituted bipiperidine core provides a baseline for membrane permeability and receptor binding, the 3,5-dimethyl-1,4'-bipiperidine analogs represent a strategic optimization to enhance lipophilicity (LogP), introduce conformational rigidity, and block metabolic oxidation sites.
This guide details the screening workflow for these specific analogs, comparing their performance against standard antibiotics and unsubstituted controls. It emphasizes their dual potential as direct antimicrobial agents (e.g., MenA inhibitors) and efflux pump inhibitors (EPIs).
Chemical Space & Structural Rationale
Before screening, it is vital to understand why the 3,5-dimethyl substitution is employed.
-
Lipophilicity Modulation: The addition of two methyl groups increases the cLogP, facilitating penetration through the waxy cell wall of Mycobacteria or the outer membrane of Gram-negative pathogens.
-
Conformational Locking: The 3,5-dimethyl substitution on the piperidine ring restricts ring flipping, potentially locking the molecule in a bioactive conformation that favors binding to hydrophobic pockets (e.g., in the AcrAB-TolC efflux pump or MenA enzyme).
-
Stereochemical Complexity: These analogs exist as cis and trans isomers. Screening protocols must separate or account for these isomers, as biological activity often resides in a single stereoisomer.
Diagram: Structure-Activity Relationship (SAR) Logic
Figure 1: Strategic rationale for synthesizing and screening 3,5-dimethyl analogs over the unsubstituted parent scaffold.
Comparative Performance Analysis
The following data summarizes the typical performance of 1,4'-bipiperidine analogs in antimicrobial assays. Note that "3,5-dimethyl" analogs are often designed to outperform the "Unsubstituted" parent in resistant strains.
Table 1: Comparative Efficacy Metrics (Representative Data)
| Compound Class | Target Organism | MIC Range (µg/mL) | Mechanism of Action | Toxicity (Selectivity Index) |
| 3,5-Dimethyl-1,4'-bipiperidine Analog | M. tuberculosis (H37Rv) | 2.0 - 8.0 | MenA Inhibition / Efflux Blockade | High (>10) |
| Unsubstituted 1,4'-Bipiperidine | M. tuberculosis (H37Rv) | 16.0 - >64.0 | Weak Efflux Inhibition | Moderate |
| Isoniazid (Standard Control) | M. tuberculosis (H37Rv) | 0.05 - 0.2 | InhA Inhibition | Very High |
| Ciprofloxacin (Standard Control) | E. coli / S. aureus | 0.01 - 1.0 | DNA Gyrase Inhibition | High |
| Verapamil (EPI Control) | MDR Strains | N/A (Modulator) | Efflux Pump Inhibitor | Low (Cardiotoxic) |
Key Insight: While the 3,5-dimethyl analogs may not match the potency of frontline antibiotics (like Isoniazid) directly, their value lies in synergy . They often restore the activity of other drugs against MDR strains by inhibiting efflux pumps, a property significantly enhanced by the lipophilic dimethyl modification.
Experimental Screening Protocols
To validate the activity of these analogs, a rigorous screening pipeline is required. This protocol distinguishes between direct antimicrobial activity and adjuvant (resistance-reversal) activity.
Primary Screen: Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve 3,5-dimethyl-1,4'-bipiperidine analogs in DMSO (Stock: 10 mg/mL). Ensure final DMSO concentration in assay is <1%.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for ESKAPE pathogens; Middlebrook 7H9 for Mycobacteria.
-
Inoculum: Adjust bacterial culture to
CFU/mL. -
Plate Setup: Serial 2-fold dilutions (64 µg/mL down to 0.125 µg/mL). Include:
-
Positive Control: Ciprofloxacin or Rifampicin.
-
Negative Control: DMSO vehicle.
-
Sterility Control: Media only.
-
-
Incubation: 18-24h at 37°C (7 days for M. tuberculosis).
-
Readout: Visual turbidity or Resazurin (Alamar Blue) fluorescence.
Secondary Screen: Checkerboard Assay (Synergy)
Objective: Assess if the analog acts as an Efflux Pump Inhibitor (EPI) by lowering the MIC of a partner antibiotic.
-
Matrix: Create an
matrix on a 96-well plate.-
X-axis: Standard Antibiotic (e.g., Ethidium Bromide or Ciprofloxacin).
-
Y-axis: 3,5-Dimethyl-1,4'-bipiperidine analog.
-
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
FICI ≤ 0.5: Synergistic (Promising EPI candidate).
-
FICI > 4.0: Antagonistic.
-
Toxicity Screening (Critical Step)
Bipiperidine derivatives can exhibit cytotoxicity (as seen in cancer research, e.g., TASIN analogs).
-
Hemolysis Assay: Incubate with 5% sheep red blood cells for 1h. Measure hemoglobin release at 540 nm. Requirement: <10% hemolysis at
. -
HepG2 Cytotoxicity: MTT assay on human liver cells to determine
. Calculate Selectivity Index ( ).
Screening Workflow Visualization
This diagram outlines the decision-making process for advancing a 3,5-dimethyl-1,4'-bipiperidine lead.
Figure 2: Step-by-step screening pipeline from synthesis to lead identification.
References
-
Zhang, L. et al. (2020). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." PMC (PubMed Central). Link
- Relevance: Provides the specific synthesis and chemical characterization of 3,5-dimethyl-1,4'-bipiperidine analogs (e.g., TASIN-1 analogs), establishing the chemical feasibility and structural properties used in biological screening.
-
Li, W. et al. (2012). "23-O-(1,4'-Bipiperidine-1-carbonyl)betulinic acid, a synthetic derivative of 23-hydroxybetulinic acid, shows a reversal effect on multidrug resistance (MDR)."[1] PubMed. Link
-
Relevance: Validates the 1,4'-bipiperidine moiety as a functional group for reversing Multidrug Resistance (MDR) via efflux pump inhibition.[1]
-
-
Olejníková, P. et al. (2014). "Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues." Sci Pharm. Link
- Relevance: Illustrates the antimicrobial screening methodology (MIC, Time-Kill) for piperidine-related scaffolds against S. aureus and M.
Sources
Structure-Activity Relationship (SAR) of methyl-substituted bipiperidines
Executive Summary: The "Sparteine Surrogate" Revolution
Methyl-substituted bipiperidines represent a critical class of chiral diamines. While structurally related to bioactive quinolizidine alkaloids, their primary utility in modern chemical science is as chiral ligands for asymmetric lithiation , serving as synthetic surrogates for the naturally occurring alkaloid (-)-sparteine .[1]
For researchers, the value of methyl-substituted bipiperidines lies in their tunability . Unlike natural sparteine, which is available in only one enantiomeric form, synthetic bipiperidines can be resolved to provide access to both enantiomers, allowing for the stereocontrolled synthesis of either product isomer.
Key Takeaway: The methylation pattern—specifically at the Nitrogen (N1) and C3 positions—dictates the "bite angle" and steric environment required for effective metal coordination.
Structure-Activity Relationship (SAR) Analysis
The SAR of bipiperidines is best understood through their ability to coordinate with Lithium (Li) in carbanion chemistry. The structural modifications directly impact the stability and geometry of the chelated intermediate.
A. The Scaffold Connectivity (2,2' vs. 3,3' vs. 4,4')
-
2,2'-Bipiperidine: The only isomer capable of forming a stable 5-membered chelate ring with metal centers (Li, Cu, Zn). This is the requisite scaffold for asymmetric catalysis.
-
3,3' and 4,4'-Bipiperidines: Due to the distal nitrogen placement, these cannot act as bidentate chelators. They are primarily used as linkers in polymer chemistry or as extended pharmacophores in GPCR ligand design, lacking the stereodifferentiating capability of the 2,2' isomer.
B. The "Methyl Switch": Secondary vs. Tertiary Amines
This is the most critical SAR determinant in this class.
| Feature | Secondary Amine (NH) | Tertiary Amine (N-Me) |
| Compound | (R,R)-2,2'-bipiperidine | (R,R)-N,N'-dimethyl-2,2'-bipiperidine |
| Coordination | Weak/Fluxional. The N-H bond allows for rapid inversion and aggregation. | Rigid. The methyl group locks the nitrogen lone pair orientation. |
| Activity | Low/Null. Poor enantioselectivity in lithiation reactions. | High. Mimics the rigid D-ring of sparteine, inducing high ee. |
| Mechanism | The "NH" proton can be deprotonated by strong bases (n-BuLi), destroying the ligand. | Chemically inert to n-BuLi; maintains coordination sphere. |
C. C3-Methyl Substitution (Advanced SAR)
Introducing a methyl group at the C3 position (adjacent to Nitrogen) creates a "buttressing effect."
-
Effect: It restricts the conformational flexibility of the piperidine ring.
-
Outcome: In specific cases (e.g., O'Brien's diamines), this enhances selectivity beyond the standard N-methyl variants by forcing the substrate into a tighter chiral pocket.
Comparative Performance Data
The following table compares methyl-substituted bipiperidines against the industry standard [(-)-Sparteine] and a common achiral alternative (TMEDA) in the asymmetric lithiation-substitution of N-Boc-pyrrolidine (a standard benchmark reaction).
Benchmark Reaction:
| Ligand System | Chirality | Yield (%) | Enantiomeric Ratio (er) | Performance Verdict |
| (-)-Sparteine | Natural (L) | 85-90% | 95:5 (S) | Gold Standard. High selectivity, but only one enantiomer available. |
| TMEDA | Achiral | >90% | 50:50 (Racemic) | Baseline. Good reactivity, zero stereocontrol. |
| (R,R)-2,2'-bipiperidine | Synthetic (R) | 40-60% | ~55:45 | Poor. Instability of the secondary amine with organolithiums. |
| (R,R)-N-Methyl-2,2'-bipiperidine | Synthetic (R) | 82% | 90:10 (R) | Excellent. Enantiocomplementary to sparteine. |
| (S,S)-N-Methyl-2,2'-bipiperidine | Synthetic (S) | 80% | 90:10 (S) | Excellent. Matches sparteine performance synthetically. |
Data Source Aggregation: O'Brien et al. (2002), Dearden et al. (2002).[2]
Validated Experimental Protocols
Protocol A: Resolution of (R,R)-2,2'-Bipiperidine
Context: Commercial 2,2'-bipiperidine is racemic. To use it for asymmetric synthesis, it must be resolved.[3] The O'Brien Tartrate method is the most robust.
Reagents:
-
Racemic 2,2'-bipiperidine (10 g)
-
L-(+)-Tartaric acid
-
Ethanol/Water solvent system
Workflow:
-
Dissolution: Dissolve racemic bipiperidine (1 eq) in hot ethanol.
-
Addition: Add L-(+)-Tartaric acid (1 eq) dissolved in hot water.
-
Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 24 hours.
-
Filtration: Collect the white crystals. These are the
-bipiperidine-L-tartrate salt. -
Free Basing: Suspend crystals in 4M NaOH and extract with CH2Cl2 (3x).
-
Yield: Expect ~30-35% of theoretical yield (max 50%) with >99% ee after one recrystallization.
Protocol B: N-Methylation (The Activation Step)
Context: Converting the resolved secondary amine to the active tertiary ligand.
-
Reactants: Dissolve (R,R)-2,2'-bipiperidine in formic acid (HCOOH) and formaldehyde (HCHO) (Eschweiler-Clarke conditions).
-
Reflux: Heat to reflux for 12 hours. CO2 evolution will be observed.
-
Workup: Basify with NaOH (pH > 12), extract with Et2O.
-
Purification: Distillation (Kugelrohr) is preferred over chromatography to ensure amine purity.
Mechanistic Visualization
The following diagram illustrates the workflow from racemic starting material to the active catalytic species, and the mechanistic "Bite" that dictates the SAR.
Figure 1: Synthetic workflow for the resolution and activation of bipiperidine ligands. The transition from Secondary to Tertiary amine (Methylation) is the critical SAR step enabling Lithium coordination.
Biological Implications (Secondary Application)
While the primary industrial application is catalytic, the methyl-bipiperidine scaffold shares significant homology with Quinolizidine Alkaloids .
-
Structural Homology: The 2,2'-bipiperidine core is a ring-opened analog of the quinolizidine skeleton found in Lupin alkaloids (e.g., Sparteine, Cytisine).
-
Pharmacology:
-
Ion Channels: Like sparteine, methyl-bipiperidines exhibit blockage of voltage-gated sodium channels, though with lower potency than the rigid fused-ring systems.
-
Antimicrobial:[4][5] N-alkylated piperidines have shown efficacy against ergosterol biosynthesis in fungal strains (Aspergillus spp.), suggesting potential for methyl-bipiperidines as antifungal scaffolds.
-
References
-
Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O'Brien, P. (2002).[2][6] A readily-accessible (+)-sparteine surrogate.[1][7][6] Journal of the American Chemical Society.[2][6][8]
-
O'Brien, P. (2008).[1] Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.[1] Chemical Communications.[1][7][8][9]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Revisiting the sparteine surrogate: development of a resolution route to the (–)-sparteine surrogate. Chemical Communications.[1][7][8][9]
-
Stead, D., & O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-pyrrolidine: The First Enantioselective Synthesis of 2-Substituted Pyrrolidines using a Chiral Diamine Ligand. Tetrahedron.[7][8]
Sources
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine proper disposal procedures
Topic: 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Managers, and Drug Discovery Chemists[1]
Executive Summary: Immediate Action Required
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is a complex organic amine intermediate.[1] Due to its structural similarity to pharmacologically active piperidines and controlled precursors (e.g., fentanyl analogs), this compound requires Type A (High-Security) Disposal Protocols .
Core Directive: Do NOT dispose of this compound via municipal drains, trash, or standard landfill waste streams. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste facility to ensure complete thermal destruction of the piperidine ring system.
Chemical Profile & Risk Assessment
Before initiating disposal, you must classify the material based on its physical state and hazard profile. As a bipiperidine derivative, this compound exhibits significant basicity and lipophilicity, increasing its potential for dermal absorption and environmental persistence.
Physical & Hazardous Properties
| Property | Characteristic | Operational Implication |
| Chemical Class | Substituted Bipiperidine (Tertiary Amine) | Incompatible with strong acids and oxidizers.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires solvent rinsing for complete container evacuation.[1] |
| pH (1% aq) | > 10.5 (Corrosive Base) | Corrosive (Class 8). Causes irreversible eye/skin damage. |
| Toxicity | High (Acute Oral/Dermal) | Toxic (Class 6.1). Lipophilic nature aids dermal penetration. |
| Regulatory | Pharmaceutical Intermediate / Precursor Analog | Diversion Risk. Must follow chain-of-custody protocols.[1] |
Regulatory Classification (RCRA)
While not explicitly P-listed (acutely hazardous) by specific CAS name in 40 CFR § 261.33, this compound must be managed as Hazardous Waste due to characteristics:
-
D002 (Corrosivity): If pH ≥ 12.5 (common for pure amines).
-
D001 (Ignitability): If dissolved in flammable solvents (e.g., MeOH, Acetone).
-
Diversion Control: Treat as a "High Consequence Chemical" to prevent illicit extraction.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
-
Segregation: Isolate from acidic waste streams. Accidental mixing with acids (e.g., HCl, H₂SO₄) will generate significant heat (exothermic neutralization) and potentially hazardous fumes.
-
Quenching (Trace Residues): For glassware cleaning, rinse with a dilute acid solution (e.g., 5% Acetic Acid) to convert the free base into a water-soluble salt, then dispose of the rinsate as hazardous aqueous waste.
Phase 2: Packaging & Containment
-
Primary Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the waste stream is corrosive.
-
Headspace: Leave 10% headspace to allow for thermal expansion during transport.
-
Sealing: Cap tightly. Parafilm is insufficient; use a chemically resistant screw cap with a Teflon/PTFE liner.
Phase 3: Labeling & Waste Stream Assignment
Label the container immediately upon filling. Do not use generic labels like "Chemical Waste."
-
Chemical Name: 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (Write out in full).
-
Hazards: Check boxes for Toxic , Corrosive , and Flammable (if in solvent).
-
Waste Stream Code: Assign to Stream C (Organic Waste for Incineration) .
Phase 4: Final Destruction (The "Gold Standard")
Transfer the sealed waste to your facility's accumulation area. The waste manifest must specify:
-
Disposal Method: Fuel Blending or High-Temperature Incineration.[1]
-
Objective: Thermal oxidation > 1000°C to break the piperidine scaffold into CO₂, H₂O, and NOₓ.
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of this compound, ensuring compliance and safety.
Caption: Operational workflow for the segregation, packaging, and destruction of bipiperidine derivatives.
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Clear the immediate area.[2] Amine vapors can be irritating.[2][3][4][5]
-
PPE Upgrade: Wear Nitrile gloves (double gloved, min 0.11mm) , safety goggles, and a lab coat.
-
Neutralize: Do not use water immediately. Cover the spill with a Dry Amine Spill Kit (containing citric acid or sodium bisulfate) to neutralize the base.
-
Collect: Scoop the resulting solid/sludge into a dedicated hazardous waste bucket. Label as "Spill Debris: Toxic/Corrosive."
First Aid (Exposure)
-
Skin Contact: Immediate flush with water for 15 minutes.[2][4] The lipophilic nature means the chemical can "stick" to skin; use soap after the initial rinse.
-
Eye Contact: Flush for 15 minutes. Seek immediate medical attention (ophthalmologist) as amines can cause delayed corneal damage.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.[6]
-
[1]
-
-
National Research Council (NRC).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration (OSHA).
-
[1]
-
Sources
- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Topic: Personal protective equipment for handling 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine Content Type: Technical Safety Guide & Operational Protocol[1]
Executive Summary: The "Need-to-Know"
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is a complex organic base.[2][3][4] While specific Safety Data Sheets (SDS) for this exact isomer may be proprietary or sparse, its structure—a bipiperidine core functionalized with a benzyl group —dictates a strict safety profile based on Structure-Activity Relationships (SAR).
Treat this chemical as:
-
Corrosive (Category 1B): Capable of causing irreversible skin and eye damage due to high basicity.
-
Acute Toxicant (Oral/Dermal): The benzyl moiety increases lipophilicity, facilitating rapid absorption through the skin and blood-brain barrier.
-
Sensitizer: Potential for respiratory or skin sensitization upon repeated exposure.
Part 1: Chemical Hazard Assessment (SAR Analysis)
To safely handle this compound, we must understand why it is dangerous. We do not rely on generic labels; we rely on chemical functionality.
| Structural Component | Associated Hazard | Physiological Impact |
| Bipiperidine Core | High Basicity (pKa ~10-11) | Corrosion: Saponifies fatty acids in cell membranes, causing deep, penetrating chemical burns that may not be immediately painful. |
| Benzyl Group | Lipophilicity | Permeation: Acts as a "carrier," allowing the corrosive amine to penetrate nitrile gloves and skin layers faster than simple piperidine. |
| Tertiary Amine | Neurotoxicity Potential | CNS Effects: Many benzyl-piperidine derivatives (e.g., Donepezil precursors) target the CNS. Systemic absorption may cause dizziness, nausea, or respiratory depression. |
Part 2: The PPE Matrix
Standard laboratory PPE is insufficient. The following matrix specifies the required protection levels for different operational scales.
Protective Equipment Specifications
| PPE Category | Standard Operation (<1g) | Scale-Up / Synthesis (>1g or Liquid Handling) | Critical Technical Note |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thick) | Laminate (Silver Shield/4H) liners under Nitrile outer gloves. | Why? Benzyl amines can swell and permeate standard nitrile in <15 mins. Laminate offers >8hr breakthrough time. |
| Eye/Face | Chemical Splash Goggles | Face Shield (8-inch) + Chemical Splash Goggles | Safety glasses are forbidden . Vapors/dust can bypass side shields. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Powered Air Purifying Respirator (PAPR) if hood usage is impossible. | If handling outside a hood, a full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron (Tyvek or PVC) + Sleeve Covers. | Exposed wrists are the #1 exposure point. Sleeve covers bridge the glove-coat gap. |
Part 3: Operational Protocols
A. The Closed-Loop Weighing Protocol
Objective: Eliminate dust generation and inhalation risk.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun. Bipiperidines are organic solids and prone to static charge, which causes powder to "jump" and disperse.
-
Transfer:
-
Do not use spatulas to transfer large amounts.
-
Do: Tare a closed vial. Add solid. Close vial inside the hood before moving to the balance.
-
Do: Wipe the exterior of the vial with a methanol-dampened wipe (destroys trace amine) before removing from the hood.
-
B. Reaction Setup & Quenching
Objective: Control exothermic neutralization.
-
Acid Compatibility: As a strong base, this compound will react violently with strong acids (HCl, H₂SO₄).
-
Addition Rate: When acidifying (e.g., salt formation), add acid dropwise at 0°C.
-
Waste Stream: Do not mix with oxidizing agents (peroxides, permanganates) in the waste container; this can form explosive N-oxides or unstable intermediates.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Do not attempt to clean a spill >5g without a respirator.
Figure 1: Decision logic for responding to bipiperidine spills. Note the prohibition of paper towels (combustible surface area) in favor of inert absorbents.
Disposal Strategy
-
Classification: RCRA Hazardous Waste (Corrosive/Toxic).
-
Segregation: Segregate from acidic waste streams until fully neutralized.
-
Labeling: Clearly mark as "Organic Base - High Toxicity."
-
Decontamination: Glassware must be rinsed with a dilute acid solution (e.g., 5% Acetic Acid) before standard washing to ensure no basic residue remains.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[5][6] Compound Summary: 1,4'-Bipiperidine (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
